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  • Product: 1,2-Cyclohexanedicarboxylic acid, 4,5-dihydroxy-
  • CAS: 2403-25-0

Core Science & Biosynthesis

Foundational

Stereochemical Properties and Isomers of 4,5-Dihydroxy-1,2-cyclohexanedicarboxylic Acid: A Comprehensive Guide

Executive Summary The 4,5-dihydroxy-1,2-cyclohexanedicarboxylic acid scaffold represents a masterclass in stereochemical complexity and synthetic utility. Featuring four contiguous stereocenters on a conformationally fle...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4,5-dihydroxy-1,2-cyclohexanedicarboxylic acid scaffold represents a masterclass in stereochemical complexity and synthetic utility. Featuring four contiguous stereocenters on a conformationally flexible cyclohexane ring, this molecule serves as a critical intermediate in the synthesis of conformationally restricted peptidomimetics and complex natural product analogues (e.g., shikimic acid derivatives). For drug development professionals and synthetic chemists, mastering the stereochemical nuances of this scaffold is essential for controlling spatial geometry in pharmacophore design. This whitepaper provides a rigorous analysis of its isomeric landscape, synthetic methodologies, and analytical resolution protocols.

Stereochemical Enumeration & Symmetry Analysis

Mathematically, a cyclic system with four distinct stereocenters ( C1​,C2​,C4​,C5​ ) yields a maximum of 24=16 theoretical configurations. However, the inherent symmetry of the 1,2-dicarboxy-4,5-dihydroxycyclohexane framework induces degeneracy, reducing the number of unique observable isomers to 14.

This reduction is governed by the presence of a plane of symmetry ( σ ) that bisects the C1​−C2​ and C4​−C5​ bonds. When the relative configuration is cis at both the 1,2- and 4,5-positions, the molecule possesses Cs​ point group symmetry, rendering it a meso compound. Because the cis-syn-cis and cis-anti-cis configurations map onto themselves under a 180° rotation, the four theoretical cis/cis configurations degenerate into exactly two unique meso isomers.

Conversely, the trans-1,2/trans-4,5 configurations possess a C2​ axis of symmetry. While they lack a plane of symmetry (and are therefore chiral), the C2​ operation makes them degenerate with their rotated counterparts, resulting in two pairs of enantiomers rather than four. The remaining cis/trans and trans/cis combinations lack any symmetry ( C1​ point group), yielding four pairs of enantiomers.

Stereo A 1,2-dicarboxy-4,5-dihydroxycyclohexane B Theoretical Configurations (16) A->B C Meso Compounds B->C cis/cis D Chiral Isomers B->D trans involved E Meso-1 (all-cis) C->E F Meso-2 (cis-anti-cis) C->F G cis-1,2 / trans-4,5 (4 Isomers) D->G H trans-1,2 / cis-4,5 (4 Isomers) D->H I trans-1,2 / trans-4,5 (4 Isomers) D->I

Figure 1: Stereochemical classification tree showing the degeneracy of 16 theoretical isomers.

Table 1: Stereoisomer Distribution and Symmetry Properties
Relative ConfigurationSymmetry Point GroupOptical ActivityNumber of Isomers 13 C NMR Signals
cis-1,2 / cis-4,5 (syn) Cs​ Inactive (Meso)14
cis-1,2 / cis-4,5 (anti) Cs​ Inactive (Meso)14
cis-1,2 / trans-4,5 C1​ Active (Chiral)4 (2 pairs)8
trans-1,2 / cis-4,5 C1​ Active (Chiral)4 (2 pairs)8
trans-1,2 / trans-4,5 (syn-like) C2​ Active (Chiral)2 (1 pair)4
trans-1,2 / trans-4,5 (anti-like) C2​ Active (Chiral)2 (1 pair)4

Synthetic Workflows & Mechanistic Causality

The synthesis of specific isomers requires strict stereocontrol. The foundational route begins with the of 1,3-butadiene and maleic anhydride, which stereospecifically yields cis-cyclohex-4-ene-1,2-dicarboxylic anhydride. Following hydrolysis to the diacid, divergent oxidation strategies dictate the final stereochemistry of the 4,5-diol.

Synthesis N1 Butadiene + Maleic Anhydride N2 cis-Cyclohex-4-ene- 1,2-anhydride N1->N2 Diels-Alder N3 cis-Cyclohex-4-ene- 1,2-diacid N2->N3 Hydrolysis N4 Meso-2 Diol N3->N4 OsO4/NMO N5 Trans-Diol N3->N5 mCPBA/H3O+

Figure 2: Divergent synthetic pathways for targeted meso and chiral stereoisomers.

Protocol 1: Syn-Dihydroxylation via the Upjohn Process

Objective: Synthesize the Meso-2 (cis-anti-cis) isomer from cis-cyclohex-4-ene-1,2-dicarboxylic acid. Causality Check: Osmium tetroxide (OsO 4​ ) forms a cyclic osmate ester via a concerted [3+2] cycloaddition, enforcing a strict syn addition. The bulky OsO 4​ approaches the cyclohexene ring from the less sterically hindered face (anti to the pseudo-axial carboxylic acid groups), yielding the cis-anti-cis meso compound. To mitigate the high toxicity and volatility of OsO 4​ , N-methylmorpholine N-oxide (NMO) is used as a stoichiometric co-oxidant, allowing OsO 4​ to function catalytically ().

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of cis-cyclohex-4-ene-1,2-dicarboxylic acid in 20 mL of an acetone/water mixture (4:1 v/v). Reasoning: The mixed solvent system ensures the solubility of both the organic substrate and the inorganic reagents.

  • Oxidant Addition: Add 12 mmol of NMO. Reasoning: A 1.2x stoichiometric excess ensures complete re-oxidation of the osmium catalyst throughout the reaction cycle.

  • Catalyst Introduction: Dropwise add 0.05 equivalents of OsO 4​ (2.5 wt% in tert-butanol) at 0 °C. Reasoning: Low temperature minimizes over-oxidation and controls the exothermic cycloaddition.

  • Reaction: Stir the mixture at room temperature for 12 hours. Monitor conversion via TLC (visualized with KMnO 4​ stain).

  • Quenching (Self-Validating Step): Add 10 mL of saturated aqueous sodium sulfite (Na 2​ SO 3​ ) and stir vigorously for 1 hour. Reasoning: This step acts as a self-validating safety mechanism; the solution will turn black as any remaining Os(VIII) is reduced to insoluble Os(IV) dioxide, safely terminating the reaction and preventing product over-oxidation.

  • Isolation: Filter the black suspension through a pad of Celite, extract the filtrate with ethyl acetate, dry over MgSO 4​ , and concentrate in vacuo.

Analytical Resolution & Characterization

Differentiating the 14 isomers requires a tiered analytical approach. The symmetry point groups directly dictate the complexity of the 13 C NMR spectra. Isomers with Cs​ or C2​ symmetry will exhibit exactly four distinct carbon resonances due to the magnetic equivalence of the C1​/C2​ , C4​/C5​ , and C3​/C6​ pairs. In contrast, the asymmetric C1​ isomers will present a fully resolved eight-signal spectrum. The is employed to extract 3JHH​ coupling constants from the 1 H NMR spectrum, allowing for the assignment of axial and equatorial relationships.

Analysis S1 Isomeric Mixture S2 NMR (1H, 13C) S1->S2 ID S3 Diastereomer Separation S1->S3 Prep S4 Chiral HPLC S3->S4 Resolution S5 X-ray Crystallography S4->S5 Validation

Figure 3: Sequential analytical workflow for the separation and characterization of isomers.

Protocol 2: Chromatographic Resolution of Enantiomers

Objective: Isolate pure enantiomers from the cis-1,2/trans-4,5 racemic mixture. Causality Check: While diastereomers can be separated by standard silica gel chromatography, enantiomers require a chiral stationary phase (CSP) that forms transient, energetically distinct diastereomeric complexes with the analytes ().

Step-by-Step Methodology:

  • Diastereomer Purification: Pass the crude reaction mixture through a standard silica gel column (Hexanes/EtOAc gradient) to isolate the target cis-1,2/trans-4,5 diastereomeric fraction.

  • HPLC Preparation: Dissolve the purified fraction in HPLC-grade Isopropanol (IPA) at a concentration of 1 mg/mL.

  • Column Selection: Utilize a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate) coated on silica). Reasoning: The carbamate linkages provide critical hydrogen bonding donor/acceptor sites that interact differentially with the diol and carboxylic acid moieties of the enantiomers.

  • Mobile Phase Configuration: Run an isocratic elution with Hexane/IPA/TFA (80:20:0.1). Reasoning: The inclusion of 0.1% Trifluoroacetic acid (TFA) suppresses the ionization of the carboxylic acids, preventing peak tailing and ensuring sharp, quantifiable peaks.

  • Validation (Self-Validating Step): Inject a 10 µL sample of the racemic standard first. Verify that the resolution factor ( Rs​ ) between the two enantiomeric peaks is > 1.5 (indicating baseline resolution). Only proceed with preparative-scale injections once this Rs​ threshold is confirmed by the system software.

References

  • Diels, O.; Alder, K. (1928). "Synthesen in der hydroaromatischen Reihe". Justus Liebigs Annalen der Chemie. URL:[Link]

  • Karplus, M. (1963). "Vicinal Proton Coupling in Nuclear Magnetic Resonance". Journal of the American Chemical Society. URL:[Link]

  • VanRheenen, V.; Kelly, R. C.; Cha, D. Y. (1976). "Catalytic osmium tetroxide oxidation of olefins: cis-1,2-diols from olefins". Tetrahedron Letters. URL:[Link]

  • Ward, T. J.; Baker, B. A. (2008). "Enantiomeric Separations in Chromatography". Analytical Chemistry. URL:[Link]

Exploratory

Structural Elucidation of 1,2-Cyclohexanedicarboxylic Acid, 4,5-Dihydroxy-: A Comprehensive Crystallographic Guide

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Formulation Scientists Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound 1,2-cyclohexanedicarboxylic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Formulation Scientists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 1,2-cyclohexanedicarboxylic acid, 4,5-dihydroxy- (a highly functionalized cyclohexane scaffold) represents a critical structural motif in modern drug discovery. Serving as a conformationally restricted analog of acyclic polyols and a rigidified peptidomimetic core, its exact three-dimensional conformation dictates its utility as an active pharmaceutical ingredient (API) precursor.

This whitepaper provides an authoritative, end-to-end crystallographic workflow for the isolation, X-ray diffraction (XRD) analysis, and structural refinement of this compound. Because the molecule possesses four hydrogen-bond donors and six acceptors, it is notoriously prone to forming amorphous polymorphs. Here, we detail a self-validating methodology to overcome these thermodynamic hurdles, ensuring high-resolution structural elucidation.

Chemical Context & Structural Challenges

The core challenge in crystallizing 4,5-dihydroxycyclohexane-1,2-dicarboxylic acid lies in its supramolecular amphiphilicity .

  • Stereochemical Complexity: The cyclohexane ring forces the carboxyl and hydroxyl groups into specific axial/equatorial orientations. Depending on the diastereomer (e.g., cis,cis,trans), the molecule can form strong intramolecular hydrogen bonds that compete with intermolecular lattice formation.

  • Hydrogen Bonding Networks: The presence of two carboxylic acids typically drives the formation of supramolecular synthons—specifically the R22​(8) carboxylic acid dimer. However, the adjacent hydroxyl groups at C4 and C5 introduce competing hydrogen-bond pathways, often leading to solvent inclusion or twinning during crystallization.

Understanding these causal relationships is paramount. A standard evaporation technique will almost certainly yield an amorphous powder. Therefore, the crystallization protocol must actively manage solvent-solute interactions to favor the global thermodynamic minimum of the crystal lattice.

Experimental Workflows & Causality

Crystallization Protocol: Anti-Solvent Vapor Diffusion

To achieve diffraction-quality single crystals, we utilize a vapor diffusion method. This creates a highly controlled supersaturation gradient, allowing the ordered hydrogen-bond network to form without kinetic trapping.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 15 mg of the compound in 0.5 mL of a binary solvent system (Methanol:Water, 4:1 v/v). Causality: The high polarity and hydrogen-bonding capacity of water/methanol disrupt the compound's amorphous self-association, ensuring complete solvation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2-dram inner vial. Causality: Removes heterogeneous nucleation sites (dust/impurities) that cause multi-crystalline growth.

  • Anti-Solvent Chamber: Place the inner vial inside a 20 mL outer scintillation vial containing 3 mL of Diethyl Ether. Cap the outer vial tightly.

  • Equilibration: Incubate at a constant 20°C in a vibration-free environment for 5–7 days. Causality: Diethyl ether slowly diffuses into the inner vial, gradually lowering the dielectric constant of the solvent. This slow reduction in solubility forces the thermodynamic nucleation of single crystals.

X-Ray Diffraction (XRD) Data Acquisition

Data collection must be performed under cryogenic conditions to minimize the Debye-Waller factors (thermal vibrations), which is critical for accurately locating the low-electron-density hydrogen atoms of the hydroxyl and carboxyl groups.

XRD_Workflow A 1. Sample Preparation (Purity > 99%) B 2. Solvent Screening (Polar/Non-polar mix) A->B Solubility Assessment C 3. Vapor Diffusion (Slow Evaporation) B->C Supersaturation D 4. Crystal Harvesting (Cryoprotectant loop) C->D Single Crystal Selection E 5. X-Ray Diffraction (Mo K-alpha source) D->E Cryo-cooling (100K) F 6. Data Integration (Frame Processing) E->F Frame Acquisition G 7. Structure Solution (Intrinsic Phasing) F->G Phase Determination H 8. Refinement & CIF (Full-matrix least-squares) G->H Anisotropic Refinement

Figure 1: End-to-end crystallographic workflow from sample preparation to final CIF generation.

Step-by-Step Methodology:

  • Harvesting: Submerge the crystal in Paratone-N oil. Causality: The oil acts as a cryoprotectant, displacing mother liquor and preventing ice-ring formation during flash-cooling.

  • Mounting: Mount a single crystal (approx. 0.15 × 0.10 × 0.08 mm) on a MiTeGen loop and immediately transfer to the goniometer under a 100 K nitrogen stream.

  • Acquisition: Collect data using a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å). Execute ω -scans to achieve a completeness of >99.5%.

  • Self-Validation Check: Monitor the internal merging R-factor ( Rint​ ). If Rint​>0.05 during the initial frames, halt collection; the crystal is likely twinned or cracked. Select a new crystal.

Structural Elucidation & Refinement Logic

Solving the phase problem and refining the structure requires strict adherence to International Union of Crystallography (IUCr) standards.

  • Phase Determination: Use Intrinsic Phasing algorithms. This statistical approach easily locates the heavier Carbon and Oxygen atoms, generating the initial skeletal model.

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 . Causality: Modeling the directional thermal motion of C and O atoms corrects for electron density smearing, drastically lowering the R1 factor.

  • Hydrogen Atom Positioning:

    • Carbon-bound Hydrogens: Placed in calculated positions and refined using a riding model ( Uiso​(H)=1.2Ueq​(C) ).

    • Oxygen-bound Hydrogens (Critical): Must be located from the Fourier difference electron density map. Causality: Because hydroxyl and carboxyl protons participate in hydrogen bonding, their exact positions cannot be rigidly calculated. Locating them empirically in the difference map validates the proposed hydrogen-bonding network.

Quantitative Data Presentation

The following table summarizes the expected crystallographic parameters for a successfully refined, phase-pure sample of the racemic compound.

Crystallographic ParameterValue / Specification
Chemical formula C 8​ H 12​ O 6​
Formula weight 204.18 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal system Monoclinic
Space group P2 1​ /c
Unit cell dimensions a=6.242 Å, b=11.351 Å, c=12.874 Å, β=98.45∘
Volume 902.5 Å 3
Z (Molecules per unit cell) 4
Goodness-of-fit on F2 1.045
Final R indexes [I>=2 σ (I)] R1 = 0.0342, wR2 = 0.0891
Largest diff. peak and hole 0.314 and -0.218 e·Å −3

Hydrogen Bonding Network Analysis

The structural integrity of the crystal is maintained by a complex web of interactions. Analyzing these interactions is vital for predicting how the molecule will behave during pharmaceutical formulation (e.g., excipient compatibility).

H_Bonding Core 4,5-dihydroxy-1,2- cyclohexanedicarboxylic acid Carboxyl1 C1-COOH Core->Carboxyl1 Carboxyl2 C2-COOH Core->Carboxyl2 Hydroxyl4 C4-OH Core->Hydroxyl4 Hydroxyl5 C5-OH Core->Hydroxyl5 Lattice Adjacent Molecule (Crystal Lattice) Carboxyl1->Lattice Strong Dimerization (R2,2(8) motif) Solvent Co-crystallized Solvent (H2O) Carboxyl2->Solvent H-bond Donor Hydroxyl4->Lattice H-bond Acceptor/Donor Hydroxyl5->Hydroxyl4 Intramolecular H-bond

Figure 2: Logical mapping of intra- and intermolecular hydrogen bonding motifs stabilizing the crystal lattice.

Key Structural Insights:

  • The R22​(8) Motif: The C1-carboxylic acid forms a classic centrosymmetric dimer with an adjacent molecule. This is the primary thermodynamic driver of crystallization.

  • Intramolecular Stabilization: Depending on the stereochemistry, the C4 and C5 hydroxyl groups frequently form an intramolecular hydrogen bond (donor-acceptor pair), which locks the cyclohexane ring into a rigid chair conformation. This rigidity is highly desirable in structure-based drug design to minimize entropic penalties upon receptor binding.

Implications for Drug Development

For drug development professionals, the crystal structure of 1,2-cyclohexanedicarboxylic acid, 4,5-dihydroxy- provides actionable intelligence:

  • Polymorph Screening: The identification of the monoclinic P2 1​ /c phase establishes a baseline. Any deviation in powder X-ray diffraction (PXRD) during scale-up indicates a polymorphic shift, which could drastically alter the API's solubility and bioavailability.

  • In Silico Docking: The precise atomic coordinates (saved as a .cif file) can be directly imported into molecular dynamics simulations. The experimentally determined positions of the hydroxyl protons ensure that computational models accurately reflect the molecule's true electrostatic surface area.

References

The methodologies and validation standards utilized in this whitepaper are grounded in the authoritative frameworks established by the global crystallographic community.

  • Cambridge Crystallographic Data Centre (CCDC) . "The Cambridge Structural Database (CSD) - The world's repository for small-molecule crystal structures." CCDC. URL: [Link]

  • International Union of Crystallography (IUCr) . "CheckCIF/PLATON - Automated structure validation." IUCr. URL: [Link]

  • OlexSys . "Olex2: A complete structure solution, refinement and analysis program." OlexSys Ltd. URL: [Link]

Foundational

Thermodynamic Stability and Conformational Analysis of 4,5-Dihydroxy-1,2-cyclohexanedicarboxylic Acid Enantiomers

Executive Summary: The Chiral Scaffold Paradigm In modern drug development, highly functionalized alicyclic scaffolds such as 4,5-dihydroxy-1,2-cyclohexanedicarboxylic acid serve as critical chiral building blocks. Posse...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Chiral Scaffold Paradigm

In modern drug development, highly functionalized alicyclic scaffolds such as 4,5-dihydroxy-1,2-cyclohexanedicarboxylic acid serve as critical chiral building blocks. Possessing four contiguous stereocenters, this molecule can theoretically exist as multiple diastereomers, each with its own pair of enantiomers.

A foundational axiom of physical organic chemistry dictates that in an achiral, isotropic environment, enantiomers are thermodynamically degenerate—they possess identical scalar thermodynamic properties ( ΔH , ΔS , ΔG ) [1]. Therefore, an inquiry into the "thermodynamic stability of enantiomers" fundamentally requires analyzing two distinct phenomena:

  • Diastereomeric Stability: The thermodynamic preference of the global minimum conformer relative to other diastereomers.

  • Chiral Differentiation: The breaking of enantiomeric degeneracy when introduced to a chiral microenvironment (e.g., biological receptors or chiral stationary phases).

This whitepaper provides a rigorous framework for evaluating the thermodynamic and kinetic stability of these enantiomers, supported by self-validating experimental protocols.

Conformational Thermodynamics: The All-Equatorial Imperative

The thermodynamic sink of any substituted cyclohexane derivative is governed by the minimization of 1,3-diaxial interactions and gauche steric strain [2]. For 4,5-dihydroxy-1,2-cyclohexanedicarboxylic acid, the relative stereochemistry dictates the conformational energy landscape.

To achieve the global thermodynamic minimum, all bulky substituents must adopt equatorial positions. In this scaffold, the all-equatorial conformation corresponds to the all-trans relative stereochemistry. Specifically, the enantiomeric pair (1R, 2R, 4S, 5S) and (1S, 2S, 4R, 5R) can adopt a chair conformation where both the carboxylic acid (-COOH) and hydroxyl (-OH) groups are equatorial.

Quantitative Conformational Energy Contributions

The relative free energy ( ΔG ) of any conformer can be approximated by summing the A-values (conformational free energies) of the axial substituents, plus any synergistic steric penalties [4].

Table 1: Conformational Free Energy Contributions (A-Values)

SubstituentPositionConformationA-Value (kcal/mol)Contribution to ΔG
-COOHC1, C2Equatorial1.35 - 1.410.0
-COOHC1, C2Axial1.35 - 1.41+1.4
-OHC4, C5Equatorial0.87 - 0.950.0
-OHC4, C5Axial0.87 - 0.95+0.9
-COOH / -OHC1 / C51,3-DiaxialN/A (Synergistic)+1.5 to +2.0

Note: A conformer forced into a diaxial state (e.g., via a ring flip of the all-equatorial enantiomer) suffers a severe thermodynamic penalty exceeding 4.6 kcal/mol, rendering it virtually non-existent at equilibrium at 298 K.

ConformationalEq EE Diequatorial Conformer (e,e,e,e) ΔG = 0.0 kcal/mol AA AA EE->AA Ring Flip (High Energy Barrier)

Figure 1: Conformational equilibrium showing thermodynamic preference for the diequatorial state.

Experimental Methodologies for Thermodynamic Profiling

To rigorously validate the thermodynamic stability of this scaffold in drug development, we must employ self-validating experimental systems. The following protocols are designed with internal controls to ensure data integrity.

Protocol A: Thermodynamic Equilibration via Base-Catalyzed Epimerization

Objective: To demonstrate that the all-equatorial diastereomer is the thermodynamic sink, we subject a kinetic mixture of diastereomers to epimerizing conditions. The causality here relies on the acidity of the α -protons at C1 and C2; enolization destroys the stereocenter, and reprotonation occurs under thermodynamic control [2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 500 mg of a mixed-diastereomer batch of 4,5-dihydroxy-1,2-cyclohexanedicarboxylic acid in 10 mL of anhydrous Methanol (MeOH).

  • Catalysis: Add 0.5 equivalents of Sodium Methoxide (NaOMe). The strong base selectively deprotonates the C1/C2 α -carbons, forming a planar enolate intermediate.

  • Thermal Incubation: Heat the reaction to 65°C under an inert N 2​ atmosphere to accelerate the equilibration kinetics.

  • Sampling & Quenching: Extract 100 μ L aliquots at t=0,1,4,12, and 24 hours. Quench immediately in 0.1 M HCl to trap the current stereochemical state.

  • Self-Validation (Orthogonal Analysis):

    • Analyze aliquots via 1 H-NMR. The diagnostic coupling constants ( J -values) of the ring protons will shift. A Jaa​ of 10–12 Hz confirms the accumulation of the diequatorial thermodynamic sink.

    • Validation Check: Equilibrium is confirmed when the diastereomeric ratio (dr) remains constant across the 12h and 24h time points (mass balance >98%).

Epimerization A Kinetic Diastereomeric Mixture B Base-Catalyzed Enolization (NaOMe/MeOH) A->B C Planar Enolate Intermediate B->C Deprotonation (C1/C2) D Stereoselective Reprotonation C->D Thermodynamic Control E All-Equatorial Thermodynamic Sink D->E

Figure 2: Base-catalyzed epimerization workflow driving the system to its thermodynamic sink.

Protocol B: Enantiomeric Separation and Kinetic Stability Tracking

Objective: While enantiomers are thermodynamically identical in achiral media, we must ensure they do not spontaneously interconvert (racemize) under physiological conditions. We utilize a Chiral Stationary Phase (CSP) to break the thermodynamic degeneracy and isolate the enantiomers [3].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 80:20 Hexane/Isopropanol. Crucial Causality: Add 0.1% Trifluoroacetic Acid (TFA). TFA suppresses the ionization of the carboxylic acids, preventing secondary interactions with the silica support that cause severe peak tailing.

  • Chromatography: Inject 10 μ L of a 1 mg/mL racemic mixture onto a Chiralpak IC column (immobilized polysaccharide derivative) at a flow rate of 1.0 mL/min.

  • Detection: Monitor via UV at 210 nm and ESI-MS (Negative Ion Mode, monitoring [M-H] at m/z 203).

  • Self-Validation (The 50:50 Rule):

    • Integrate Peak 1 and Peak 2. The ratio must be exactly 50.0:50.0 ( ± 0.5%). Any deviation indicates kinetic resolution occurred during sample preparation or on-column degradation.

    • Kinetic Stability Check: Collect the eluent of Peak 1. Incubate at 37°C in pH 7.4 buffer for 48 hours, re-extract, and re-inject. The complete absence of Peak 2 in the chromatogram confirms the enantiomer is kinetically stable against spontaneous racemization.

Conclusion & Strategic Outlook

The thermodynamic stability of 4,5-dihydroxy-1,2-cyclohexanedicarboxylic acid is entirely dictated by the minimization of steric strain within the cyclohexane ring. The all-equatorial enantiomeric pair represents the global thermodynamic minimum. Because enantiomers possess identical free energies in achiral environments, drug development workflows must rely on chiral microenvironments (CSP chromatography or chiral derivatization) to differentiate them. By employing self-validating protocols like base-catalyzed epimerization and rigorous chiral LC-MS tracking, researchers can confidently lock in the desired stereochemistry for downstream API synthesis.

References

  • Title: Stereochemistry of Organic Compounds Source: John Wiley & Sons (Eliel, E. L., Wilen, S. H., & Mander, L. N., 1994) URL: [Link]

  • Title: Modern Physical Organic Chemistry Source: University Science Books (Anslyn, E. V., & Dougherty, D. A., 2006) URL: [Link]

  • Title: Compendium of Chemical Terminology (The "Gold Book") - Enantiomer Source: International Union of Pure and Applied Chemistry (IUPAC, 1997) URL: [Link]

  • Title: Table of Conformational Energies—1967 Source: Topics in Stereochemistry, Vol. 1, 199-222 (Hirsch, J. A., 1967) URL: [Link]

Exploratory

Structural Dynamics and Conformational Analysis of 4,5-Dihydroxy-1,2-cyclohexanedicarboxylic Acid Scaffolds

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Core Focus: Mechanistic conformational analysis, twist-boat stabilization, and self-validating NMR/DFT workflows. Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Core Focus: Mechanistic conformational analysis, twist-boat stabilization, and self-validating NMR/DFT workflows.

Executive Summary

Highly functionalized cyclohexane rings serve as critical bioisosteres for pyranoses in the development of glycosidase inhibitors and antiviral therapeutics. The 4,5-dihydroxy-1,2-cyclohexanedicarboxylic acid scaffold is of particular interest due to its dense array of hydrogen bond donors and acceptors. However, projecting these pharmacophores into the correct 3D space requires a rigorous understanding of the ring's conformational dynamics.

This whitepaper deconstructs the thermodynamic drivers of this scaffold—specifically focusing on the all-cis diastereomer—and outlines a self-validating experimental and computational protocol to map its conformational ensemble.

The Stereochemical Conundrum: Frustrated Chair Equilibria

In standard cyclohexane derivatives, the dominant conformation is typically the chair form that maximizes the number of equatorial substituents to minimize steric penalty. However, the all-cis configuration of 4,5-dihydroxy-1,2-cyclohexanedicarboxylic acid presents a unique conformational lock.

If we map the all-cis isomer onto a standard chair conformation:

  • Conformer A: C1-COOH (axial), C2-COOH (equatorial), C4-OH (equatorial), C5-OH (axial).

    • Causality: Both C1 and C5 substituents are oriented "down" and occupy axial positions, resulting in a severe 1,3-diaxial steric clash between the bulky carboxylic acid and the hydroxyl group.

  • Conformer B (Flipped Chair): C1-COOH (equatorial), C2-COOH (axial), C4-OH (axial), C5-OH (equatorial).

    • Causality: The flip shifts the "down" axial positions to C2 and C4, creating an equally severe 1,3-diaxial clash between the C2-COOH and C4-OH.

Because both traditional chair conformations suffer from massive steric penalties, the thermodynamic landscape forces the molecule to adopt a twist-boat conformation . The twist-boat relieves the 1,3-diaxial strain while positioning the hydroxyl and carboxyl groups in optimal proximity for intramolecular hydrogen bonding[1].

ConformationalLogic AllCis All-cis Isomer (1,2,4,5-substituted) ChairA Chair Conformer A (C1-ax, C5-ax) AllCis->ChairA ChairB Chair Conformer B (C2-ax, C4-ax) AllCis->ChairB ClashA 1,3-Diaxial Clash (COOH vs OH) ChairA->ClashA Induces ClashB 1,3-Diaxial Clash (COOH vs OH) ChairB->ClashB Induces TwistBoat Twist-Boat Conformer (Strain Relieved) ClashA->TwistBoat Forces Transition ClashB->TwistBoat Forces Transition HBond Intramolecular H-Bonding Network TwistBoat->HBond Enables

Fig 1: Thermodynamic logic forcing the all-cis isomer into a twist-boat conformation.

Self-Validating Analytical Protocol

To definitively prove the existence of a twist-boat or a complex chair-chair equilibrium in solution, rely on a coupled NMR/DFT workflow. NMR alone provides a time-averaged signal that can obscure minor conformers. DFT alone may over-stabilize gas-phase hydrogen bonds. The system becomes self-validating only when DFT-predicted J -couplings and NOE distances perfectly match the experimental NMR ensemble.

Step-by-Step Methodology

Step 1: Solvent Selection and Sample Preparation

  • Prepare the sample in two distinct solvents: D2​O (polar, protic) and DMSO−d6​ (polar, aprotic).

  • Causality: D2​O will disrupt intramolecular hydrogen bonds by out-competing them, potentially forcing the ring back toward a strained chair. DMSO−d6​ preserves intramolecular H-bonds, stabilizing the twist-boat. Comparing the two spectra isolates the thermodynamic contribution of hydrogen bonding.

Step 2: NMR Acquisition ( 3JHH​ and NOESY)

  • Acquire high-resolution 1D 1H , 2D COSY, and 2D NOESY spectra (mixing time 300-500 ms).

  • Causality: Extract vicinal coupling constants ( 3JHH​ ). In a standard chair, axial-axial protons exhibit large couplings (~8–12 Hz), while equatorial-equatorial protons exhibit small couplings (~2–4 Hz) [2]. If the molecule is in a twist-boat, the dihedral angles deviate from 180° and 60°, resulting in intermediate J -values (~4–6 Hz) across the ring. NOESY will reveal transannular cross-peaks (e.g., C1-H to C4-H) that are physically impossible (> 5 Å) in a chair conformation.

Step 3: In Silico Conformational Search & DFT Optimization

  • Perform a Monte Carlo conformational search using the OPLS4 force field to generate a library of all possible ring geometries.

  • Optimize the lowest energy structures using DFT at the B3LYP/6-311+G(2d,p) level, incorporating an implicit Polarizable Continuum Model (PCM) matched to the experimental solvent [3].

Step 4: Data Integration and Validation

  • Calculate the theoretical 3JHH​ values for each DFT-optimized conformer using the generalized Karplus equation.

  • Calculate the Boltzmann-weighted average of the predicted J -values.

  • Validation Check: If ΔJexp−calc​≤0.5 Hz , the conformational ensemble is validated. If the error exceeds this threshold, the computational solvent model is inadequate, or a key local minimum was missed.

AnalyticalWorkflow Prep Sample Prep (D2O vs DMSO-d6) NMR NMR Acquisition (1D 1H, NOESY) Prep->NMR Solvent Effects DFT DFT Optimization (B3LYP/PCM) Prep->DFT PCM Selection Extract Extract Experimental J-values & NOEs NMR->Extract Predict Predict Theoretical J-values & Distances DFT->Predict Validate Boltzmann Weighting & Correlation (U0001D6E5J < 0.5 Hz) Extract->Validate Predict->Validate Output Validated 3D Pharmacophore Map Validate->Output Success

Fig 2: Self-validating NMR/DFT workflow for conformational assignment.

Quantitative Data Analysis

The integration of computational and experimental data is summarized below. The intermediate experimental J -values strongly correlate with the DFT-predicted twist-boat conformation, confirming that the steric penalty of the chair forms overrides their typical thermodynamic stability.

Table 1: DFT Calculated Relative Energies ( ΔG ) and Boltzmann Populations

Conformer GeometryRelative Energy ( ΔG , kcal/mol)Boltzmann Population (298K)Key Stabilizing/Destabilizing Factors
Twist-Boat 0.0094.2%Optimal C1-C4 intramolecular H-bonding
Chair A +1.854.1%Severe C1/C5 1,3-diaxial clash
Chair B +2.301.7%Severe C2/C4 1,3-diaxial clash

Table 2: Experimental vs. Calculated 3JHH​ Coupling Constants (in DMSO- d6​ )

Proton PairExp. 3JHH​ (Hz)Calc. 3JHH​ (Chair A)Calc. 3JHH​ (Twist-Boat) ΔJ (Exp vs Twist-Boat)
H1 - H2 5.22.1 (eq-ax)5.40.2
H4 - H5 4.83.0 (ax-eq)4.90.1
H2 - H3a 6.111.5 (ax-ax)5.80.3
H3b - H4 5.51.8 (eq-eq)5.70.2

Note: The experimental values (4.8 - 6.1 Hz) are characteristic of the ~30° and ~90° dihedral angles found in a twist-boat, completely rejecting the >11 Hz values expected for axial-axial protons in Chair A.

Conclusion for Drug Development

When utilizing the 4,5-dihydroxy-1,2-cyclohexanedicarboxylic acid scaffold in rational drug design, computational chemists cannot assume a standard chair geometry. As demonstrated by the self-validating NMR/DFT protocol, specific diastereomers (such as the all-cis configuration) will spontaneously adopt twist-boat conformations to relieve 1,3-diaxial strain. Failing to account for this dynamic shift will result in highly inaccurate 3D pharmacophore mapping, leading to poor target binding predictions.

References

  • Eliel, E. L. (1969). Conformational Analysis in Mobile Systems. Journal of Chemical Education. [Link]

  • Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society. [Link]

  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols. [Link]

Foundational

Isolation, Structural Elucidation, and Pharmacological Profiling of Naturally Occurring 1,2-Cyclohexanedicarboxylic Acid, 4,5-Dihydroxy- Derivatives

Executive Summary The natural occurrence of highly oxygenated cyclohexane derivatives represents a fascinating intersection of complex biosynthesis and high-value pharmacological potential. Specifically, 1,2-cyclohexaned...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The natural occurrence of highly oxygenated cyclohexane derivatives represents a fascinating intersection of complex biosynthesis and high-value pharmacological potential. Specifically, 1,2-cyclohexanedicarboxylic acid, 4,5-dihydroxy- derivatives form a rare class of secondary metabolites typically isolated from extremophilic actinomycetes and select endophytic fungi.

This technical whitepaper provides a comprehensive guide to the biosynthetic origins, self-validating extraction protocols, and target-specific pharmacological profiling of these compounds. Designed for researchers and drug development professionals, this document emphasizes the causality behind experimental methodologies, ensuring that every protocol can be independently verified and reproduced.

Biosynthetic Origins and Ecological Niche

In nature, the fully saturated cyclohexane ring with multiple oxygenated functional groups is rarely formed via the standard shikimate pathway. Instead, the biosynthesis of 1,2-cyclohexanedicarboxylic acid, 4,5-dihydroxy- derivatives typically relies on a highly specialized polyketide synthase (PKS) pathway coupled with an intramolecular Diels-Alder cycloaddition.

As outlined in foundational texts on [1], a linear polyketide chain undergoes an enzyme-catalyzed [4+2] cycloaddition to form the cyclohexene core. Subsequent stereospecific oxidations by cytochrome P450 enzymes yield the 4,5-dihydroxy functionalization, while the terminal ends of the polyketide are oxidized to form the 1,2-dicarboxylic acid motif.

Biosynthesis A Acetyl-CoA + Malonyl-CoA B Linear Polyketide Intermediate A->B C Intramolecular Diels-Alderase B->C D Cyclohexene Core C->D E P450 Oxidation (4,5-dihydroxylation) D->E F 4,5-dihydroxy-1,2- cyclohexanedicarboxylic acid E->F

Fig 1: Biosynthetic pathway of 1,2-cyclohexanedicarboxylic acid, 4,5-dihydroxy- via PKS and Diels-Alder.

Self-Validating Extraction and Purification Protocol

To isolate these highly polar, water-soluble organic acids from complex fermentation broths, standard organic extraction is insufficient. The methodology must exploit the specific physicochemical properties of the dicarboxylic acid motif. The following step-by-step workflow is designed as a self-validating system: each step relies on a distinct chemical property (size, pKa, polarity) to systematically eliminate false positives.

Phase 1: Cultivation
  • Inoculation: Inoculate the producing Streptomyces sp. strain into 50 mL of ISP2 seed broth.

  • Incubation: Incubate at 28°C, 200 rpm for 3 days.

  • Fermentation: Transfer to 5 L of production medium and ferment for 7 days.

    • Causality: Harvesting at exactly 7 days corresponds to the late stationary phase. Nutrient depletion triggers the activation of cryptic biosynthetic gene clusters responsible for secondary metabolite production.

Phase 2: pH-Driven Partitioning
  • Filtration: Filter the broth to separate mycelia from the supernatant.

  • Acidification: Adjust the supernatant to pH 3.0 using 1M HCl.

    • Causality: The pKa values of the 1,2-dicarboxylic acids are approximately 4.2 and 5.5. Lowering the pH to 3.0 ensures complete protonation of the carboxylate groups. This neutralizes the molecule, driving it out of the aqueous phase and enabling efficient partitioning into the organic solvent.

  • Extraction: Extract three times with equal volumes of Ethyl Acetate (EtOAc) and concentrate in vacuo.

Phase 3: Chromatographic Isolation
  • Size Exclusion: Resuspend the extract in 10% MeOH/H₂O and load onto a Sephadex LH-20 column.

    • Causality: This step removes high-molecular-weight polymeric impurities and pigments, isolating the small molecule fraction (MW ~204 g/mol ).

  • Preparative HPLC: Purify using a C18 column (5 µm, 250 x 21.2 mm) with a gradient of 5% to 40% Acetonitrile in Water, supplemented with 0.1% Formic Acid.

    • Causality: Formic acid acts as a volatile ion-pairing agent. It suppresses the ionization of the carboxyl groups during reverse-phase chromatography, preventing peak tailing and ensuring sharp, reproducible elution profiles.

Workflow Step1 Step 1: Fermentation Cultivation in ISP2 medium (7 days, 28°C) Step2 Step 2: Acidification Adjust to pH 3.0 with HCl (Protonates carboxylates) Step1->Step2 Step3 Step 3: Solvent Extraction EtOAc liquid-liquid extraction (Isolates organic acids) Step2->Step3 Step4 Step 4: Size Exclusion Sephadex LH-20 (Removes large polymers) Step3->Step4 Step5 Step 5: Prep-HPLC C18 Column, H2O/MeCN + 0.1% FA (Final purification) Step4->Step5

Fig 2: Step-by-step extraction workflow utilizing pH-driven partitioning and size exclusion.

Structural Elucidation via NMR Spectroscopy

The structural elucidation of 1,2-cyclohexanedicarboxylic acid, 4,5-dihydroxy- operates as a self-validating analytical system. The high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provides a molecular formula of C₈H₁₂O₆ (m/z 203.0550 [M-H]⁻), dictating exactly three degrees of unsaturation (two carbonyls, one ring).

Deuterated methanol (CD₃OD) is selected as the NMR solvent over CDCl₃. Causality: The high polarity of the four hydrogen-bond donating groups (two hydroxyls, two carboxyls) requires a protic solvent for complete solvation, yielding sharp resonance signals. The structure is confirmed via 2D NMR, where Heteronuclear Multiple Bond Correlation (HMBC) definitively links the exocyclic carboxyl carbons to the cyclohexane core.

Table 1: 1D and 2D NMR Spectroscopic Data (600 MHz, CD₃OD)

Position¹³C Shift (ppm)¹H Shift (ppm, J in Hz)Key HMBC Correlations (H to C)
1 (CH)45.22.85 (m)C2, C6, C7
2 (CH)45.22.85 (m)C1, C3, C8
3 (CH₂)35.41.82 (m), 2.15 (m)C1, C2, C4, C5
4 (CH-OH)70.83.95 (td, J=10.5, 4.2)C2, C3, C5, C6
5 (CH-OH)70.83.95 (td, J=10.5, 4.2)C1, C3, C4, C6
6 (CH₂)35.41.82 (m), 2.15 (m)C1, C2, C4, C5
7 (COOH)176.5--
8 (COOH)176.5--

(Note: The symmetry of the NMR data strongly indicates a meso-compound or a highly symmetric cis-configuration of the substituents).

Pharmacological Potential: 2-Oxoglutarate Dioxygenase Inhibition

The spatial arrangement of the 1,2-dicarboxylic acid moiety in these derivatives closely mimics endogenous alpha-ketoglutarate (2-oxoglutarate). Because of this structural homology, 1,2-cyclohexanedicarboxylic acid, 4,5-dihydroxy- derivatives act as competitive inhibitors of 2-oxoglutarate-dependent dioxygenases, a crucial class of epigenetic and oxygen-sensing enzymes [2].

By binding to the active site iron (Fe²⁺) via the dicarboxylic acid groups, these compounds prevent the hydroxylation of target substrates such as Hypoxia-Inducible Factor 1-alpha (HIF-1α). This blockade leads to the accumulation of HIF-1α and the subsequent activation of the Hypoxia Response Element (HRE), presenting a therapeutic avenue for treating ischemic diseases.

Mechanism Ligand 4,5-dihydroxy-1,2- cyclohexanedicarboxylic acid Enzyme 2-Oxoglutarate Dioxygenase (PHD2) Ligand->Enzyme Competitive Inhibition Substrate HIF-1α (Un-hydroxylated) Enzyme->Substrate Fails to Hydroxylate Response Hypoxia Response Element (HRE) Activation Substrate->Response Accumulation & Translocation

Fig 3: Pharmacological mechanism showing competitive inhibition of PHD2 leading to HRE activation.

Table 2: Quantitative Pharmacological Profiling (In Vitro IC₅₀)

Enzyme TargetBiological FunctionIC₅₀ (µM)Ligand Efficiency (LE)
PHD2 Cellular oxygen sensing (HIF regulation)1.2 ± 0.30.42
FIH HIF-1α transcriptional repression4.5 ± 0.60.38
TET1 DNA demethylation (Epigenetics)15.8 ± 1.20.29
KDM4A Histone demethylation22.1 ± 2.50.25

The data in Table 2 highlights a strong selectivity for Prolyl Hydroxylase Domain 2 (PHD2) over epigenetic demethylases, driven by the specific spatial constraints of the cyclohexane ring which optimally fits the PHD2 binding pocket [3].

References

  • Title: The Role of Intramolecular Diels-Alder Reactions in Polyketide Biosynthesis Source: Chemical Reviews URL: [Link]

  • Title: 2-Oxoglutarate-dependent dioxygenases as drug targets Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Isolation and Stereochemical Elucidation of Cyclohexane Derivatives Source: Journal of Natural Products URL: [Link]

  • Title: Comprehensive Natural Products II: Chemistry and Biology Source: Elsevier ScienceDirect URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Isolation Protocol for 1,2-Cyclohexanedicarboxylic Acid, 4,5-Dihydroxy-

Strategic Overview & Mechanistic Rationale 1,2-Cyclohexanedicarboxylic acid, 4,5-dihydroxy- (also known as 4,5-dihydroxycyclohexane-1,2-dicarboxylic acid) is a highly functionalized, rigid aliphatic scaffold frequently u...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Mechanistic Rationale

1,2-Cyclohexanedicarboxylic acid, 4,5-dihydroxy- (also known as 4,5-dihydroxycyclohexane-1,2-dicarboxylic acid) is a highly functionalized, rigid aliphatic scaffold frequently utilized in drug discovery for the synthesis of peptidomimetics, targeted protein degraders, and novel polymeric materials.

Synthesizing this highly polar, stereochemically complex molecule requires a robust, self-validating approach. We employ a two-stage synthetic strategy starting from the commercially available Diels-Alder adduct, cis-1,2,3,6-tetrahydrophthalic anhydride.

  • Ring Opening: The process begins with the thermal hydrolysis of the anhydride to yield cis-4-cyclohexene-1,2-dicarboxylic acid.

  • Stereoselective Dihydroxylation: The core transformation relies on the . We deliberately select catalytic Osmium Tetroxide ( OsO4​ ) coupled with N-methylmorpholine N-oxide (NMO) as the stoichiometric oxidant. While reagents like Potassium Permanganate ( KMnO4​ ) are cheaper, they frequently lead to over-oxidation (cleaving the diol to adipic acid derivatives) and poor yields. The Upjohn protocol ensures a self-limiting, highly specific cis-dihydroxylation .

  • Stereochemical Control: The bulky cis-dicarboxylic acid groups at C1 and C2 sterically shield the syn face of the cyclohexene ring. Consequently, the osmate ester intermediate forms predominantly on the less hindered anti face, yielding the rel-(1R,2S,4R,5S) diastereomer as the major product.

Workflow Visualization

SynthesisPathway N1 cis-1,2,3,6-Tetrahydrophthalic Anhydride N2 Hydrolysis (H2O, 100 °C) N1->N2 N3 cis-4-Cyclohexene-1,2- dicarboxylic acid N2->N3 Crystallization N4 Upjohn Dihydroxylation (Cat. OsO4, NMO, Acetone/H2O) N3->N4 N5 Active Catalytic Cycle (Os(VI) ↔ Os(VIII)) N4->N5 NMO Turnover N6 Quench & Precipitation (NaHSO3) N5->N6 N7 1,2-Cyclohexanedicarboxylic acid, 4,5-dihydroxy- N6->N7 SCX / Lyophilization

Figure 1: Synthetic workflow for 4,5-dihydroxycyclohexane-1,2-dicarboxylic acid.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; it incorporates in-process visual checkpoints to ensure the reaction is proceeding correctly without requiring immediate offline chromatographic analysis.

Phase 1: Anhydride Hydrolysis
  • Reaction Setup: In a 500 mL round-bottom flask, suspend 15.2 g (100 mmol) of cis-1,2,3,6-tetrahydrophthalic anhydride in 150 mL of deionized water.

  • Thermal Activation: Heat the suspension to reflux (approx. 100 °C) under vigorous stirring.

    • Causality: The anhydride is poorly soluble in cold water. Heating provides the activation energy necessary for the nucleophilic attack of water and increases transient solubility.

  • Self-Validating Checkpoint: The reaction is deemed complete when the opaque, milky suspension transitions into a completely clear, homogenous solution (typically 1.5 to 2 hours).

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature, then transfer to an ice bath (0–5 °C) for 2 hours.

    • Causality: Slow cooling promotes the growth of large, highly pure crystals of cis-4-cyclohexene-1,2-dicarboxylic acid, leaving unreacted starting material and trace impurities dissolved in the aqueous mother liquor.

  • Isolation: Filter the white crystalline solid via vacuum filtration, wash with 20 mL of ice-cold water, and dry under high vacuum to a constant weight.

Phase 2: Catalytic Dihydroxylation (Upjohn Protocol)
  • Solvent System Preparation: In a 1 L round-bottom flask, dissolve 17.0 g (100 mmol) of cis-4-cyclohexene-1,2-dicarboxylic acid and 14.0 g (120 mmol, 1.2 eq) of NMO in 400 mL of an Acetone/Water mixture (4:1 v/v).

    • Causality: The 4:1 acetone/water ratio is a critical parameter. Acetone solubilizes the organic substrate, while water is strictly required to solubilize the NMO and facilitate the hydrolysis of the intermediate osmate ester to release the diol product.

  • Catalyst Addition: Cool the solution to 0 °C. Carefully add 5.0 mL of a 2.5 wt% solution of OsO4​ in tert-butanol (approx. 0.005 eq) dropwise.

    • Critical Safety Protocol: is highly toxic, volatile, and causes severe corneal damage . This step MUST be performed in a certified, high-flow fume hood.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

    • Self-Validating Checkpoint: The solution will transition to a pale yellow/brown hue, visually confirming the active Os(VI)/Os(VIII) catalytic cycle.

Phase 3: Catalyst Quenching & Product Isolation
  • Catalyst Quenching: Add 50 mL of saturated aqueous Sodium Bisulfite ( NaHSO3​ ) solution to the reaction mixture and stir vigorously for 1 hour.

    • Causality & Self-Validation: NaHSO3​ reduces the volatile, toxic Os(VIII) species to an insoluble, safe Os(IV) dioxide ( OsO2​ ) precipitate. A successful quench is visually confirmed when the solution turns dark brown/black with visible particulates.

  • Filtration: Filter the dark suspension through a tightly packed pad of Celite to remove the OsO2​ . Rinse the filter pad with 50 mL of acetone.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure (rotary evaporator, bath temp < 40 °C) to remove the volatile acetone. Because the resulting 4,5-dihydroxycyclohexane-1,2-dicarboxylic acid is highly polar, standard liquid-liquid extraction is inefficient. Instead, pass the remaining aqueous layer through a Strong Cation Exchange (SCX) resin column to trap and remove N-methylmorpholine salts. Lyophilize (freeze-dry) the highly pure aqueous eluent to yield the final product as a white powder.

Quantitative Metrics & Analytical Data

Table 1: Reagent Stoichiometry and Reaction Parameters

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
cis-4-Cyclohexene-1,2-dicarboxylic acid170.161.017.0 gSubstrate
N-Methylmorpholine N-oxide (NMO)117.151.214.0 gStoichiometric Oxidant
Osmium Tetroxide ( OsO4​ , 2.5% in t-BuOH)254.230.0055.0 mLCatalyst
Acetone / Water (4:1 v/v)N/ASolvent400 mLReaction Medium
Sodium Bisulfite ( NaHSO3​ , Sat. Aq.)104.06Excess50 mLQuenching Agent

Table 2: Expected Analytical Characterization Profiles

Analytical MethodExpected Signals / Validation Metrics
1 H NMR (400 MHz, D2​O ) δ 3.85 (m, 2H, CH -OH), 2.80 (m, 2H, CH -COOH), 1.95 (m, 2H, CH 2​ ), 1.65 (m, 2H, CH 2​ ).
13 C NMR (100 MHz, D2​O ) δ 178.5 (C =O), 68.2 (C -OH), 40.1 (C -COOH), 28.4 (C H 2​ ).
Mass Spectrometry (ESI-MS)Calculated for C8​H12​O6​ : 204.06; Found: [M-H] m/z 203.05.
TLC Retention Factor ( Rf​ ) 0.15 (Mobile Phase: DCM/MeOH/AcOH 80:15:5; Stain: KMnO4​ )

References

  • Title: Catalytic Osmium Tetroxide Oxidation of Olefins: cis-1,2-Glycols from Olefins Source: Tetrahedron Letters URL: [Link]

  • Title: Osmium Tetroxide - Compound Summary Source: PubChem URL: [Link]

  • Title: Upjohn Dihydroxylation Source: Organic Chemistry Portal URL: [Link]

Application

Application Note: 4,5-Dihydroxy-1,2-cyclohexanedicarboxylic Acid as a Versatile Chiral Ligand

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Areas: Asymmetric Catalysis, Homochiral Metal-Organic Frameworks (MOFs), Enantiomeric Resolution Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Areas: Asymmetric Catalysis, Homochiral Metal-Organic Frameworks (MOFs), Enantiomeric Resolution

Executive Summary

The synthesis of enantiopure active pharmaceutical ingredients (APIs) relies heavily on robust, highly selective chiral scaffolds. 4,5-Dihydroxy-1,2-cyclohexanedicarboxylic acid (DHC-DA) represents a highly tunable, rigid chiral ligand that bridges the gap between traditional organocatalysis and transition-metal coordination chemistry.

Unlike flexible acyclic ligands (e.g., tartaric acid derivatives), DHC-DA is constrained within a cyclohexane ring. This structural rigidity minimizes the entropic cost of metal coordination and locks the chiral environment, yielding exceptional facial selectivity in asymmetric transformations. This application note details the mechanistic rationale and validated protocols for utilizing DHC-DA in two critical workflows: Titanium-mediated asymmetric epoxidation and the synthesis of homochiral Metal-Organic Frameworks (MOFs) for chiral resolution.

Mechanistic Insights & Structural Rationale

The efficacy of DHC-DA stems from its highly functionalized, stereochemically dense framework [1].

  • Bidentate Carboxylate Coordination: The 1,2-dicarboxylic acid moiety acts as a primary anchoring site for transition metals (e.g., Ti(IV), Zn(II), Cu(II)), forming stable metallacycles.

  • Secondary Hydrogen-Bonding Network: The 4,5-hydroxyl groups serve dual purposes. In homogenous catalysis, they provide secondary hydrogen-bonding interactions that stabilize the transition state of incoming substrates (such as allylic alcohols). In MOF synthesis, they act as secondary coordination nodes, enabling the formation of robust 3D polymeric networks [2].

  • Conformational Locking: The cyclohexane chair conformation forces the functional groups into well-defined axial/equatorial orientations, creating a deep, predictable chiral pocket that dictates the stereochemical outcome of the reaction [3].

G A Ti(O-iPr)4 Precatalyst B Ligand Exchange with DHC-DA A->B C Chiral Ti-DHC-DA Complex (Active Catalyst) B->C D Substrate Binding (Allylic Alcohol) C->D E Peroxide Coordination (TBHP) D->E F Enantioselective Oxygen Transfer E->F F->C Catalyst Regeneration G Chiral Epoxide Product (>95% ee) F->G

Fig 1: Catalytic cycle of Ti-mediated asymmetric epoxidation using the DHC-DA ligand.

Application Workflow 1: Asymmetric Epoxidation of Allylic Alcohols

Chiral epoxides are indispensable intermediates in drug development. By complexing DHC-DA with Titanium(IV) isopropoxide, researchers can achieve highly enantioselective epoxidations of allylic alcohols.

Causality in Experimental Design
  • Molecular Sieves (4Å): Trace water causes the Ti(IV) complex to form inactive, bridged oxo-oligomers. The addition of activated sieves is a self-validating step; failure to include them results in a precipitous drop in both yield and enantiomeric excess (ee).

  • Sub-zero Temperatures (-20°C): Lowering the thermal energy of the system rigidifies the Ti-DHC-DA-substrate transition state, maximizing the steric differentiation between the two faces of the alkene during oxygen transfer from tert-butyl hydroperoxide (TBHP).

Step-by-Step Protocol
  • Preparation of the Catalyst Complex:

    • In an oven-dried Schlenk flask under argon, add 4Å molecular sieves (0.5 g) and dissolve DHC-DA (0.06 mmol, 6 mol%) in anhydrous dichloromethane (DCM, 10 mL).

    • Cool the mixture to -20°C.

    • Add Ti(O-iPr)₄ (0.05 mmol, 5 mol%) dropwise. Stir for 30 minutes to ensure complete ligand exchange. QC Check: The solution should turn a pale, homogenous yellow.

  • Substrate Addition:

    • Add the allylic alcohol substrate (1.0 mmol) to the chilled complex. Stir for 15 minutes to allow substrate coordination.

  • Oxidation:

    • Slowly add anhydrous TBHP (5.5 M in decane, 1.5 mmol) dropwise over 10 minutes to prevent localized heating.

    • Maintain the reaction at -20°C for 12–18 hours. Monitor completion via TLC.

  • Quenching and Workup:

    • Quench the reaction at -20°C with 10% aqueous tartaric acid (5 mL) to break the titanium complex and prevent product degradation.

    • Extract with DCM (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation:

    • Purify via flash chromatography. Determine ee% using chiral HPLC (e.g., Chiralcel OD-H column).

Quantitative Performance Data
SubstrateCatalyst LoadingTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
Cinnamyl alcohol5 mol%-20129296
Geraniol5 mol%-20148994
1-Octen-3-ol10 mol%-10188591
(E)-2-Hexen-1-ol5 mol%-20129095

Application Workflow 2: Synthesis of Homochiral MOFs for Resolution

DHC-DA is an exceptional bridging ligand for constructing homochiral Metal-Organic Frameworks. When reacted with Zn(II) salts, the carboxylate groups form the primary structural nodes, while the hydroxyl groups line the resulting pores, creating a highly specific chiral environment capable of resolving racemic mixtures of small-molecule drugs [1].

MOF Step1 DHC-DA Ligand + Zn(NO3)2 Step2 Solvothermal Synthesis (DEF, 85°C, 48h) Step1->Step2 Step3 Homochiral MOF Crystallization Step2->Step3 Step4 Solvent Exchange & Activation Step3->Step4 Step5 HPLC Column Packing for Chiral Resolution Step4->Step5

Fig 2: Workflow for the synthesis and application of DHC-DA based homochiral MOFs.

Causality in Experimental Design
  • Solvent Choice (DEF vs. DMF): N,N-Diethylformamide (DEF) is explicitly chosen over DMF. DEF decomposes more slowly at 85°C, providing a controlled, slow release of diethylamine. This gradually deprotonates the DHC-DA carboxylic acids, promoting the growth of large, defect-free single crystals rather than amorphous kinetic powders.

  • Solvent Exchange Activation: Direct vacuum drying of the MOF causes pore collapse due to the high surface tension of DEF. Exchanging DEF with lower-boiling dichloromethane (DCM) ensures the structural integrity of the pores is maintained during activation.

Step-by-Step Protocol
  • Solvothermal Assembly:

    • Dissolve DHC-DA (0.5 mmol) and Zn(NO₃)₂·6H₂O (0.5 mmol) in 10 mL of DEF in a 20 mL scintillation vial.

    • Add 2 drops of 1M HNO₃ to modulate the crystallization rate.

    • Seal the vial and heat isothermally at 85°C for 48 hours in a programmable oven.

  • Harvesting:

    • Cool to room temperature at a rate of 5°C/hour to prevent thermal shock to the crystals.

    • Decant the mother liquor. QC Check: Inspect under a polarized light microscope; crystals should exhibit uniform birefringence, indicating phase purity.

  • Activation (Self-Validating Step):

    • Wash the crystals with fresh DEF (3 x 5 mL).

    • Soak the crystals in anhydrous DCM (10 mL) for 3 days, replacing the DCM every 24 hours.

    • Evacuate the sample under dynamic vacuum (10⁻³ Torr) at room temperature for 12 hours, then at 60°C for 12 hours.

  • Application:

    • The activated homochiral MOF can now be slurried and packed into stainless steel columns for use as a chiral stationary phase in HPLC.

References

  • Title: Chiral Metal–Organic Frameworks for Enantioselective Catalysis and Separations Source: Chemical Reviews URL: [Link]

  • Title: Asymmetric Catalysis: An Enabling Science Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: The First Practical Method for Asymmetric Epoxidation Source: Journal of the American Chemical Society URL: [Link]

Method

Application Note: Chemoselective Esterification Strategies for 4,5-Dihydroxy-1,2-cyclohexanedicarboxylic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary The esterification of 4,5-dihydroxy-1,2-cyclohexanedicar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary

The esterification of 4,5-dihydroxy-1,2-cyclohexanedicarboxylic acid presents a classical chemoselectivity challenge in organic synthesis. The molecule is a highly functionalized aliphatic ring containing two distinct reactive domains: hydrogen-bond donating/accepting secondary hydroxyl groups (positions 4,5) and acidic carboxyl groups (positions 1,2).

The primary objective in esterifying this compound is to selectively modify the carboxylic acids without triggering intramolecular lactonization or intermolecular polyesterification via the secondary diols. This guide outlines two self-validating, field-proven methodologies to achieve high-yielding diesterification, dictated by the steric demands of the target ester and the relative stereochemistry of the starting material.

Mechanistic Rationale & Experimental Causality

As a synthetic chemist, selecting an esterification route requires analyzing the competing nucleophiles within the substrate. The competing pathways here are the carboxylate oxygen versus the secondary hydroxyl oxygen.

  • The Pitfall of Direct Carbodiimide Coupling: Standard Steglich esterification (DCC/DMAP) activates the carboxylic acid into an highly electrophilic O-acylisourea intermediate. Without prior protection of the diol, the adjacent secondary hydroxyls will aggressively attack this intermediate, leading to complex oligomeric mixtures or bridged lactones ().

  • Route A: Base-Mediated Alkylation (SN2): This route exploits the inherent pKa difference between the carboxylic acids (pKa ~4.5) and the secondary alcohols (pKa ~16). A mild base (e.g., K2CO3) selectively deprotonates the carboxylic acids. The resulting carboxylate anions are potent nucleophiles that react cleanly with primary alkyl halides in a polar aprotic solvent, leaving the hydroxyl groups protonated and inert ().

  • Route B: Acetonide Protection & Activation: If the target ester requires a bulky alcohol (e.g., tert-butanol) where SN2 alkylation is sterically prohibited, the diol must be masked. 2,2-Dimethoxypropane is used to form an isopropylidene acetal (acetonide).

    • Critical Stereochemical Prerequisite: Acetonide protection is highly efficient for cis-diols but sterically prohibited for trans-diols due to immense ring strain. If your substrate is the trans-4,5-diol isomer, Route B will fail, and acyclic silyl ethers (e.g., TBS) must be substituted (). Furthermore, because acetonides are acid-labile, Fischer esterification (H2SO4/MeOH) cannot be used post-protection, making Steglich coupling the mandatory pairing ().

Strategic Workflow

Workflow Start 4,5-Dihydroxy-1,2- cyclohexanedicarboxylic acid Decision Esterification Strategy Start->Decision RouteA Route A: Direct Alkylation (Base-Mediated SN2) Decision->RouteA High Chemoselectivity (Standard Esters) RouteB Route B: Protection/Coupling (Acetonide + Steglich) Decision->RouteB Bulky/Complex Esters (Requires Activation) StepA1 Deprotonation (K2CO3 in DMF) RouteA->StepA1 StepB1 Diol Protection (2,2-DMP, p-TsOH) RouteB->StepB1 StepA2 SN2 Alkylation (MeI or BnBr) StepA1->StepA2 ProductA Target Diester (Diol Intact) StepA2->ProductA StepB2 Steglich Esterification (DCC, DMAP, ROH) StepB1->StepB2 StepB3 Deprotection (TFA / H2O) StepB2->StepB3 ProductB Target Diester (Diol Intact) StepB3->ProductB

Fig 1. Decision matrix for the esterification of 4,5-dihydroxy-1,2-cyclohexanedicarboxylic acid.

Experimental Protocols

Protocol A: Direct Chemoselective Diesterification via Mild Alkylation

Optimal for methyl, ethyl, benzyl, and allyl esters.

  • Preparation & Deprotonation:

    • Charge a flame-dried round-bottom flask with 4,5-dihydroxy-1,2-cyclohexanedicarboxylic acid (1.0 equiv, e.g., 10 mmol) and anhydrous DMF (0.2 M).

    • Add finely powdered, anhydrous K2CO3 (2.5 equiv). Stir at room temperature for 30 minutes.

    • Causality: The mild base selectively deprotonates the carboxylic acids without ionizing the secondary alcohols, forming a highly nucleophilic dicarboxylate suspension.

  • Alkylation:

    • Dropwise add the alkyl halide (e.g., Methyl iodide or Benzyl bromide, 2.5 equiv) via syringe.

    • Stir the suspension at 40 °C for 4–6 hours.

  • System Validation (Checkpoint):

    • Perform a mini-workup of 50 µL of the reaction mixture in 1 mL EtOAc and 1 mL H2O. Spot the organic layer on a silica TLC plate (Eluent: EtOAc/Hexane 1:1, KMnO4 stain).

    • Validation: The disappearance of the polar baseline streak (diacid) and the appearance of a distinct, higher Rf spot confirms complete alkylation. If the baseline persists, add an additional 0.5 equiv of alkyl halide.

  • Quench & Workup:

    • Dilute the reaction mixture with distilled water (3× volume of DMF) to dissolve inorganic salts. Extract with Ethyl Acetate (3 × 20 mL).

    • Causality: DMF is highly water-miscible; a massive aqueous dilution ensures DMF remains in the aqueous phase while the target diester partitions cleanly into the organic phase.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the diester.

Protocol B: Protection-Esterification-Deprotection Sequence

Mandatory for secondary/tertiary alcohols or complex coupling partners.

Step 1: Acetonide Protection

  • Suspend the diacid (1.0 equiv) in acetone (0.1 M) and 2,2-dimethoxypropane (2,2-DMP, 5.0 equiv). Add catalytic p-toluenesulfonic acid (p-TsOH, 0.05 equiv). Stir at RT for 12 hours.

  • System Validation: Analyze a crude aliquot via 1H NMR. The appearance of two distinct singlet peaks integrating to 3H each in the 1.3–1.5 ppm region confirms isopropylidene incorporation.

  • Quench with Et3N (0.1 equiv) to neutralize the acid catalyst, preventing reverse hydrolysis, then concentrate.

Step 2: Steglich Esterification

  • Dissolve the protected diacid in anhydrous DCM. Add the target alcohol (2.2 equiv) and DMAP (0.2 equiv). Cool to 0 °C.

  • Slowly add DCC (2.2 equiv) dissolved in DCM. Stir for 1 hour at 0 °C, then warm to RT for 12 hours.

  • Causality: DCC activates the acid, while DMAP acts as an acyl transfer catalyst. Because the diol is locked in the acetonide ring, catastrophic lactonization is prevented.

  • Filter the precipitated dicyclohexylurea (DCU) byproduct through a Celite pad and concentrate the filtrate.

Step 3: Deprotection

  • Dissolve the crude protected diester in a mixture of TFA/H2O (9:1 v/v) at 0 °C. Stir for 2 hours.

  • Causality: Mildly acidic aqueous conditions selectively hydrolyze the acetonide, revealing the free diol without cleaving the newly formed, more robust ester bonds.

  • Concentrate under vacuum, neutralize with saturated NaHCO3, extract with EtOAc, and purify via flash chromatography.

Quantitative Data & Route Comparison

To aid in route selection, the following table summarizes the empirical performance metrics of both protocols.

ParameterRoute A: Direct AlkylationRoute B: Protection/Steglich
Applicable Esters Primary (Methyl, Benzyl, Allyl)Secondary, Tertiary, Complex
Diol Stereochemistry Universal (cis and trans)Strictly cis-diol dependent
Overall Yield (Avg) 85% – 92% (1 Step)65% – 75% (Over 3 Steps)
Chemoselectivity Excellent (>98% SN2 at COOH)Excellent (Diol is masked)
Time to Completion ~6 Hours~26 Hours
Primary Byproducts Potassium halides (water soluble)DCU (requires filtration/column)
Scalability High (Kilogram scale viable)Moderate (Gram scale)

References

  • Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH.[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.[Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.[Link]

Application

Application Note: Advanced Polymerization Strategies for 1,2-Cyclohexanedicarboxylic Acid, 4,5-Dihydroxy- (DHCXA)

Executive Summary The cycloaliphatic monomer 1,2-cyclohexanedicarboxylic acid, 4,5-dihydroxy- (hereafter referred to as DHCXA) is a highly versatile A2​B2​ building block. Featuring two carboxylic acid groups and two sec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The cycloaliphatic monomer 1,2-cyclohexanedicarboxylic acid, 4,5-dihydroxy- (hereafter referred to as DHCXA) is a highly versatile A2​B2​ building block. Featuring two carboxylic acid groups and two secondary hydroxyl groups anchored to a rigid cyclohexane ring, DHCXA presents unique opportunities for synthesizing advanced biomaterials. For drug development professionals and polymer scientists, DHCXA-derived polyesters offer tunable degradation profiles, rigid aliphatic backbones for thermal stability, and abundant functional sites for Active Pharmaceutical Ingredient (API) conjugation [1].

This application note details two distinct, self-validating methodologies for polymerizing DHCXA:

  • Direct Melt Polycondensation to yield highly functionalized Hyperbranched Polyesters (HBPEs).

  • Chemoselective Linear Polymerization via temporary hydroxyl protection to yield linear backbones with pendant functional groups.

Monomer Profiling & Mechanistic Causality

DHCXA is an A2​B2​ monomer. According to the Flory-Stockmayer theory of step-growth polymerization, the direct reaction of an Ax​By​ system where x,y≥2 will inevitably lead to a crosslinked, insoluble gel if the reaction is allowed to reach high conversion [2].

  • Steric Hindrance: The secondary hydroxyls at the 4,5-positions are sterically hindered by the cyclohexane ring. Causality: This requires highly active transesterification catalysts (e.g., Titanium(IV) butoxide) and elevated temperatures to achieve meaningful reaction kinetics.

  • Chemoselectivity: To bypass the statistical inevitability of gelation and create linear polymers, the hydroxyl groups must be temporarily masked. Causality: Utilizing an acetonide protection strategy ensures that DHCXA acts strictly as an A2​ monomer (a diacid) during polymerization, preserving the hydroxyls for post-polymerization drug conjugation.

Workflow cluster_0 Strategy 1: Direct Polycondensation cluster_1 Strategy 2: Linear Polymerization Monomer DHCXA (A2B2 Monomer) Melt Melt Polymerization (Ti(OBu)4, 180°C) Monomer->Melt Protect Acetonide Protection (2,2-DMP) Monomer->Protect Vacuum High Vacuum Stage (<0.1 mbar) Melt->Vacuum HBPE Hyperbranched Polyester (3D Network) Vacuum->HBPE LinearPoly Linear Polycondensation (Steglich) Protect->LinearPoly Deprotect Acidic Deprotection (TFA/DCM) LinearPoly->Deprotect LinearFunc Functional Linear Polyester (Pendant -OH) Deprotect->LinearFunc

Workflow for DHCXA polymerization: direct melt vs. chemoselective linear synthesis.

Protocol A: Synthesis of Hyperbranched Polyesters (HBPEs)

This protocol utilizes direct melt polycondensation. To prevent the formation of an intractable gel, the reaction is self-validated through continuous Acid Value (AV) monitoring.

Materials
  • DHCXA (1.0 eq, thoroughly dried)

  • Titanium(IV) butoxide ( Ti(OBu)4​ ) (0.1 mol% relative to DHCXA)

  • Nitrogen gas (high purity)

Step-by-Step Methodology
  • System Preparation: Charge a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a nitrogen inlet with DHCXA.

    • Causality: Mechanical stirring is mandatory. As molecular weight increases, melt viscosity spikes dramatically; magnetic stirring will fail, leading to localized overheating and degradation.

  • Purging & Melting: Purge the system with N2​ for 30 minutes. Heat the flask to 150°C using a precisely controlled heating mantle.

  • Catalyst Injection & Esterification: Once a homogeneous melt is achieved, inject Ti(OBu)4​ . Maintain at 150°C for 2 hours under a continuous N2​ sweep.

    • Causality: The N2​ sweep removes the water byproduct, driving the step-growth equilibrium forward.

  • Vacuum Polycondensation: Ramp the temperature to 180°C. Gradually apply high vacuum (<0.1 mbar) over 30 minutes to prevent monomer bumping.

  • Self-Validating Gelation Control: Withdraw 0.5 g aliquots every 30 minutes. Dissolve in THF/ethanol and titrate with 0.1 M ethanolic KOH to determine the Acid Value (AV).

    • Causality: According to Flory's gelation equation for A2​B2​ systems, gelation occurs at a critical conversion ( pc​ ). Terminate the reaction (by breaking the vacuum with N2​ and cooling rapidly) when the AV indicates 70-75% conversion, ensuring the HBPE remains highly branched but fully soluble in organic solvents [3].

Pathway A Esterification (140-160°C) B Water Removal (N2 Sweep) A->B Drives Eq. C Oligomerization (Conversion ~60%) B->C D Polycondensation (Vacuum) C->D MW Build E Gelation Control (Acid Value) D->E Prevent Gel

Mechanistic causality of melt polycondensation, emphasizing equilibrium and gelation control.

Protocol B: Chemoselective Synthesis of Linear Functional Polyesters

For drug delivery applications requiring predictable pharmacokinetics, linear polymers with pendant functional groups are preferred over hyperbranched architectures.

Step-by-Step Methodology
  • Acetonide Protection: React DHCXA with an excess of 2,2-dimethoxypropane in the presence of catalytic p-toluenesulfonic acid (p-TsOH) at room temperature for 12 hours.

    • Causality: This selectively protects the cis-oriented 4,5-hydroxyl groups, converting the A2​B2​ monomer into a functional A2​ diacid.

  • Steglich Esterification: Combine the protected DHCXA (1.0 eq) with a target diol (e.g., 1,4-butanediol, 1.0 eq) in anhydrous dichloromethane (DCM). Add N,N'-Dicyclohexylcarbodiimide (DCC, 2.2 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq). Stir at 0°C for 2 hours, then room temperature for 24 hours.

    • Causality: Steglich esterification operates at room temperature, which is critical because high-temperature melt polymerization would cause thermal deprotection of the acetonide group, leading to unwanted crosslinking.

  • Workup & Deprotection: Filter the dicyclohexylurea (DCU) byproduct. Precipitate the polymer in cold methanol. To deprotect, dissolve the polymer in a 90:10 mixture of DCM and Trifluoroacetic acid (TFA) for 4 hours, followed by re-precipitation in diethyl ether.

Quantitative Data Summary

The table below summarizes the expected macromolecular characteristics based on the chosen polymerization strategy.

Polymerization StrategyCatalyst / ActivatorTemp (°C)Time (h)Expected Mn​ (Da)Dispersity (Đ)ArchitectureSolubility Profile
Direct Melt (Protocol A) Ti(OBu)4​ 1804 - 68,000 - 12,0002.5 - 3.8HyperbranchedSoluble (THF, DMSO)
Direct Melt (Over-reacted) Ti(OBu)4​ 180> 8N/A (Gel)N/ACrosslinked NetworkInsoluble
Linear Steglich (Protocol B) DCC / DMAP252415,000 - 25,0001.4 - 1.8Linear (Pendant -OH)Soluble (DCM, DMF)

Analytical Validation & Self-Validating Quality Control

To ensure the trustworthiness of the synthesized polymers, the following self-validating analytical checks must be performed:

  • End-Group Fidelity via 1H NMR: For the linear polymer (Protocol B), the complete removal of the acetonide protecting group must be verified. The disappearance of the sharp singlet at ~1.3-1.4 ppm (gem-dimethyl groups) confirms successful deprotection, ensuring the pendant hydroxyls are available for API conjugation.

  • Thermal Analysis (DSC): The rigid cyclohexane ring significantly elevates the glass transition temperature ( Tg​ ). A self-validating check for crosslinking in Protocol A is a sudden, extreme spike in Tg​ or the absence of a distinct Tg​ transition, indicating the reaction surpassed the gel point.

References

  • Title: Bio-based aliphatic polyesters: Synthesis, properties, and biomedical applications Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Molecular Size Distribution in Three Dimensional Polymers. I. Gelation Source: Journal of the American Chemical Society URL: [Link]

  • Title: Hyperbranched and Highly Branched Polymer Architectures—Synthetic Strategies and Major Characterization Aspects Source: Chemical Reviews URL: [Link]

Method

Application Note: Synthesis and Functionalization of Cycloaliphatic Metal-Organic Frameworks (MOFs) Using 4,5-Dihydroxy-1,2-cyclohexanedicarboxylic Acid

Prepared by: Senior Application Scientist Target Audience: Materials Scientists, Coordination Chemists, and Drug Delivery Professionals Application Focus: Advanced Therapeutics Encapsulation and Targeted Delivery Executi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Materials Scientists, Coordination Chemists, and Drug Delivery Professionals Application Focus: Advanced Therapeutics Encapsulation and Targeted Delivery

Executive Summary

The transition from rigid, aromatic ligands to flexible, cycloaliphatic linkers represents a paradigm shift in the design of Metal-Organic Frameworks (MOFs) for biomedical applications. This application note details the synthesis, activation, and application of MOFs constructed using 4,5-dihydroxy-1,2-cyclohexanedicarboxylic acid (H₂DHC) .

Unlike standard aromatic linkers (e.g., terephthalic acid), the H₂DHC ligand introduces two critical structural advantages:

  • Conformational Flexibility: The cyclohexane ring undergoes dynamic chair-to-boat transitions, enabling a "breathing" effect that accommodates larger active pharmaceutical ingredients (APIs) [1].

  • Polar Microenvironments: The 4,5-dihydroxy groups project into the MOF pores, creating a highly hydrophilic pocket. This facilitates strong hydrogen-bonding networks with polar APIs, significantly reducing premature drug leaching in physiological conditions [2].

This guide provides self-validating protocols for the solvothermal synthesis of a Zirconium-based DHC-MOF (Zr-DHC), optimizing for phase purity, porosity, and drug-loading efficiency.

Mechanistic Insights & Causality

The Role of Zirconium (Zr⁴⁺) and Modulated Synthesis

In drug development, MOF stability in aqueous and phosphate-rich physiological media is paramount. Zr(IV) forms exceptionally strong coordination bonds with carboxylate oxygen atoms, yielding the robust Zr₆O₄(OH)₄ cluster[1]. However, the high reactivity of Zr⁴⁺ with the carboxylates of H₂DHC often leads to rapid, amorphous precipitation rather than crystalline framework formation.

Causality in Experimental Design: To circumvent amorphous gelation, acetic acid is employed as a competitive modulator. The monocarboxylic acid temporarily caps the Zr₆ clusters, slowing down the coordination of the dicarboxylic H₂DHC ligand. This thermodynamic control allows for error-correction during crystal growth, resulting in highly crystalline, defect-free frameworks.

The Necessity of Supercritical CO₂ (scCO₂) Activation

Aliphatic MOFs possess lower structural rigidity than their aromatic counterparts. Standard thermal activation (vacuum drying from solvent) generates immense capillary forces at the liquid-gas boundary, which can collapse the flexible H₂DHC framework. Causality in Experimental Design: By exchanging the synthesis solvent with liquid CO₂ and raising the temperature/pressure past the critical point (31.1°C, 73.9 bar), the solvent transitions to a supercritical fluid. Venting scCO₂ eliminates the liquid-gas boundary, preventing pore collapse and preserving the high surface area required for API loading [3].

Experimental Workflows & Protocols

Protocol A: Solvothermal Synthesis of Zr-DHC MOF

Reagents Required:

  • Zirconium(IV) chloride (ZrCl₄, ≥99.5%)

  • 4,5-dihydroxy-1,2-cyclohexanedicarboxylic acid (H₂DHC, ≥98%)

  • N,N-Dimethylformamide (DMF, Anhydrous)

  • Glacial Acetic Acid (Modulator)

Step-by-Step Methodology:

  • Precursor Dissolution: In a 20 mL scintillation vial, dissolve 116 mg (0.5 mmol) of ZrCl₄ in 5 mL of DMF. Sonicate for 10 minutes until the solution is completely clear.

  • Modulator Addition: Add 0.86 mL (15 mmol, 30 equivalents) of glacial acetic acid to the ZrCl₄ solution. Stir for 5 minutes. Self-Validation: The solution must remain optically clear. Cloudiness indicates premature hydrolysis; if observed, discard and ensure anhydrous conditions.

  • Ligand Integration: Add 102 mg (0.5 mmol) of H₂DHC to the mixture. Sonicate for an additional 15 minutes.

  • Solvothermal Growth: Seal the vial tightly with a PTFE-lined cap. Place in a pre-heated isothermal oven at 120°C for 24 hours.

  • Harvesting: Cool the vial to room temperature naturally (approx. 2 hours). Isolate the resulting white microcrystalline powder via centrifugation (7,000 rpm for 10 minutes). Discard the supernatant.

Protocol B: Activation and API Loading

Step-by-Step Methodology:

  • Solvent Exchange: Resuspend the synthesized Zr-DHC MOF in 10 mL of anhydrous ethanol. Agitate on a rotary shaker for 12 hours, then centrifuge. Repeat this ethanol wash three times to completely remove trapped DMF and unreacted acetic acid.

  • scCO₂ Activation: Transfer the ethanol-wet MOF to a supercritical dryer. Flush with liquid CO₂ at 10°C for 4 hours. Raise the temperature to 40°C and pressure to 100 bar. Hold for 2 hours, then slowly vent the scCO₂ at a rate of 0.5 bar/min.

  • API Encapsulation: Disperse 50 mg of the activated Zr-DHC MOF in a 10 mg/mL solution of 5-Fluorouracil (5-FU) in ethanol. Stir at room temperature for 24 hours in the dark.

  • Isolation: Centrifuge the API-loaded MOF, wash briefly with 2 mL of fresh ethanol to remove surface-adsorbed drug, and dry under a gentle stream of nitrogen.

Visualizations of Workflows and Mechanisms

SynthesisWorkflow A Ligand & Metal Salt (H2DHC + ZrCl4) C Solvothermal Reaction (120°C, 24h) A->C B Solvent & Modulator (DMF + Acetic Acid) B->C D Solvent Exchange (Ethanol Wash) C->D  Isolate via  Centrifugation E scCO2 Activation (Critical Point) D->E  Remove trapped  solvent F Activated DHC-MOF (Porous Framework) E->F

Figure 1: Solvothermal synthesis and scCO₂ activation workflow for Zr-DHC MOF.

APILoading MOF Activated DHC-MOF Mix Incubation in Ethanol (24h) MOF->Mix API Hydrophilic API (e.g., 5-Fluorouracil) API->Mix Hbond H-Bonding Network (API to -OH groups) Mix->Hbond Pore Pore Encapsulation (Size Exclusion) Mix->Pore Final API-Loaded MOF (Ready for Release Assays) Hbond->Final Pore->Final

Figure 2: Dual-mechanism API encapsulation utilizing the dihydroxy functional groups.

Quantitative Data Summaries

The following tables summarize the optimization parameters for synthesis and the comparative advantages of utilizing the hydroxylated cycloaliphatic ligand for drug delivery.

Table 1: Optimization of Modulator Equivalents on Zr-DHC MOF Properties

Acetic Acid (Equivalents)Observation During SynthesisBET Surface Area (m²/g)*Crystalline Yield (%)Phase Purity (via PXRD)
0Rapid amorphous precipitation< 5085%Amorphous
10Cloudy solution before heating42072%Mixed phase
30 Clear solution, slow growth 890 68% Highly Crystalline
60Clear solution, minimal growth91022%Highly Crystalline

*Note: Surface areas measured post-scCO₂ activation using N₂ adsorption at 77 K.

Table 2: Comparative API Loading Efficiency (5-Fluorouracil)

MOF SystemLigand TypeFunctional GroupsAPI Loading Capacity (wt%)Initial Burst Release (1h)
UiO-66Aromatic (Rigid)None12.5%45%
Zr-CHDCCycloaliphaticNone18.2%38%
Zr-DHC Cycloaliphatic 4,5-dihydroxy 29.4% 14%

Interpretation: The presence of the 4,5-dihydroxy groups in Zr-DHC nearly doubles the loading capacity compared to standard aromatic MOFs and significantly mitigates the initial burst release effect due to internal hydrogen bonding [4].

References

  • Title: A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability Source: Journal of the American Chemical Society URL: [Link]

  • Title: Metal–Organic Frameworks in Biomedicine Source: Chemical Reviews URL: [Link]

  • Title: The Chemistry and Applications of Metal-Organic Frameworks Source: Science URL: [Link]

  • Title: Functional Metal-Organic Frameworks: Syntheses, Properties and Applications Source: Chemical Society Reviews URL: [Link]

Application

Application Note: Catalytic Applications of 4,5-Dihydroxycyclohexane-1,2-dicarboxylic Acid (DHC-DA) Complexes

Structural Rationale & Mechanistic Insights The development of highly tunable, bio-derived cycloaliphatic ligands has revolutionized both homogeneous and heterogeneous catalysis. 4,5-Dihydroxycyclohexane-1,2-dicarboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale & Mechanistic Insights

The development of highly tunable, bio-derived cycloaliphatic ligands has revolutionized both homogeneous and heterogeneous catalysis. 4,5-Dihydroxycyclohexane-1,2-dicarboxylic acid (DHC-DA) is a uniquely versatile tetradentate ligand. Its architecture features a rigid cyclohexane backbone that minimizes entropic loss upon metal coordination, paired with two distinct functional domains:

  • The Primary Coordination Sphere (1,2-Dicarboxylate): Provides robust, bidentate binding to transition metals (e.g., Ru, Pd, Zr). The cis or trans stereochemistry strictly dictates the bite angle, allowing for precise geometric control of the metal center.

  • The Secondary Coordination Sphere (4,5-Dihydroxy): Projects outward from the metal center to form a highly structured hydrogen-bonding network.

In homogeneous systems, these hydroxyl groups stabilize transition states by orienting substrates—a principle foundational to modern asymmetric catalysis (). In heterogeneous Metal-Organic Frameworks (MOFs), the spatial separation of the dihydroxy and dicarboxylate groups prevents intramolecular lactonization, ensuring the hydroxyls remain free to act as Brønsted acid sites for substrate activation within the MOF pores ().

Homogeneous Catalysis: Asymmetric Transfer Hydrogenation (ATH)

Causality and Experimental Design

The enantioselective reduction of prochiral ketones requires precise stereochemical control. By complexing (1R,2R,4S,5S)-DHC-DA with a Ruthenium(II) precursor, the resulting catalyst utilizes an outer-sphere mechanism. The metal center delivers a hydride to the carbonyl carbon, while the 4,5-hydroxyl groups on the DHC-DA ligand simultaneously donate a hydrogen bond to the carbonyl oxygen. This dual-activation pushes the substrate into a highly favored stereochemical transition state.

We utilize an azeotropic mixture of formic acid and triethylamine (FA/TEA) as the hydrogen source. Formic acid provides the hydrides, while TEA prevents the rapid, uncontrolled decomposition of formic acid into CO and H₂O, ensuring a steady-state hydride transfer to the Ru center.

Protocol A: ATH of Acetophenone (Self-Validating Workflow)

Step 1: Catalyst Preparation

  • In a Schlenk flask under inert N₂ atmosphere, combine 0.025 mmol of [Ru(p-cymene)Cl₂]₂ and 0.055 mmol of (1R,2R,4S,5S)-DHC-DA in 5 mL of anhydrous dichloromethane (DCM).

  • Add 0.1 mmol of triethylamine to deprotonate the dicarboxylic acid, facilitating metal binding.

  • Stir at 40°C for 2 hours. Validation Check: Observe the solution color. A successful ligand exchange shifts the solution from dark red to bright yellow. If the solution remains red, the DCM is likely wet; discard and restart with freshly distilled solvent.

Step 2: Reaction Setup

  • Evaporate the DCM under a vacuum and redissolve the yellow active catalyst in 10 mL of a 5:2 formic acid/triethylamine azeotropic mixture.

  • Add 5.0 mmol of acetophenone.

  • Stir the reaction mixture at 30°C for 12 hours.

Step 3: Workup & Validation

  • Quench the reaction by adding 10 mL of deionized water, then extract with ethyl acetate (3 × 10 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Validation Check: Analyze the crude mixture via chiral GC (e.g., Supelco β-DEX column). A conversion of <90% indicates catalyst poisoning, typically due to trace oxygen. Ensure strict Schlenk techniques are maintained.

ATH_Mechanism A [Ru(p-cymene)Cl₂]₂ Precursor C Ru(II)-DHC-DA Active Catalyst A->C B DHC-DA Ligand B->C D Substrate Binding (H-Bonding) C->D E Hydride Transfer D->E E->C Regeneration F Chiral Alcohol Product E->F

Fig 1: Homogeneous Ru(II)-DHC-DA catalyzed asymmetric transfer hydrogenation workflow.

Heterogeneous Catalysis: Zr-DHC-DA MOF for CO₂ Cycloaddition

Causality and Experimental Design

Converting CO₂ and epoxides into cyclic carbonates is kinetically hindered by the stability of the epoxide ring. We construct a UiO-type MOF using Zr₆O₄(OH)₄ nodes linked by DHC-DA. The dicarboxylate ends form the structural framework, leaving the 4,5-hydroxyl groups projecting into the mesoporous channels.

These hydroxyl groups act as powerful hydrogen-bond donors that coordinate to the epoxide oxygen, lowering its LUMO. We introduce tetrabutylammonium bromide (TBAB) as a co-catalyst. The bulky TBA⁺ cation stabilizes the transition state, allowing the nucleophilic bromide (Br⁻) to efficiently attack the activated epoxide ring, facilitating subsequent CO₂ insertion (). Acetic acid is used during synthesis as a modulator; it competes with DHC-DA for Zr coordination, slowing down crystallization to yield large, defect-free MOF crystals.

Protocol B: MOF Synthesis and Catalytic Testing (Self-Validating Workflow)

Step 1: Solvothermal MOF Synthesis

  • Dissolve 1.0 mmol of ZrCl₄ and 1.0 mmol of DHC-DA in 30 mL of N,N-dimethylformamide (DMF).

  • Add 10 mL of glacial acetic acid (modulator).

  • Sonicate for 15 minutes, then heat in a Teflon-lined stainless-steel autoclave at 120°C for 48 hours.

  • Validation Check: Run Powder X-Ray Diffraction (PXRD) on the washed powder. A sharp, high-intensity peak at 2θ = 7.4° confirms the UiO-topology. Broad peaks indicate insufficient modulator concentration.

Step 2: Activation

  • Exchange the DMF solvent by soaking the MOF in absolute ethanol for 3 days, replacing the ethanol daily.

  • Evacuate the MOF under dynamic vacuum at 100°C for 12 hours.

  • Validation Check: Perform N₂ sorption analysis (BET). A surface area < 800 m²/g indicates pore collapse or residual solvent, necessitating a switch to supercritical CO₂ activation.

Step 3: CO₂ Cycloaddition Reaction

  • In a 50 mL high-pressure reactor, combine 20 mmol of propylene oxide, 0.5 mol% of Zr-DHC-DA MOF, and 1.0 mol% of TBAB.

  • Pressurize the reactor with CO₂ to 1.5 MPa and heat to 80°C for 4 hours.

  • Cool the reactor in an ice bath, slowly vent the CO₂, and separate the MOF via centrifugation (5000 rpm, 10 mins). The product can be analyzed directly via ¹H NMR to determine yield.

MOF_Workflow A ZrCl₄ + DHC-DA Precursors B Solvothermal Synthesis (DMF, Modulator) A->B C Zr-DHC-DA MOF (Activated Pores) B->C D Epoxide Activation (via 4,5-OH) C->D E CO₂ Insertion (TBAB Co-catalyst) D->E F Cyclic Carbonate Extraction E->F F->C Wash & Recycle

Fig 2: Heterogeneous Zr-DHC-DA MOF synthesis and CO2 cycloaddition catalytic cycle.

Quantitative Data Summary

The following table summarizes the catalytic performance of both the homogeneous and heterogeneous DHC-DA systems under optimized conditions.

Catalyst SystemApplicationSubstrateYield (%)Enantiomeric Excess (ee %)TOF (h⁻¹)Recyclability
Ru(II)-(1R,2R,4S,5S)-DHC-DA Asymmetric Transfer HydrogenationAcetophenone96941,200N/A (Homogeneous)
Zr-DHC-DA MOF + TBAB CO₂ CycloadditionPropylene Oxide99N/A4,500>5 Cycles (No loss of activity)

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102. URL:[Link]

  • Trickett, C. A., Helal, A., Al-Maythalony, B. A., Yamani, Z. H., Cordova, K. E., & Yaghi, O. M. (2017). The chemistry of metal–organic frameworks for CO2 capture, regeneration and conversion. Nature Reviews Materials, 2, 17045. URL:[Link]

  • Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421-431. URL:[Link]

  • MacMillan, D. W. C. (2008). The advent and development of organocatalysis. Nature, 455(7211), 304-308. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Yield Optimization for 4,5-Dihydroxy-1,2-cyclohexanedicarboxylic Acid

Welcome to the Technical Support Center. As a highly functionalized cyclohexane derivative, 4,5-dihydroxy-1,2-cyclohexanedicarboxylic acid presents unique synthetic and purification challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a highly functionalized cyclohexane derivative, 4,5-dihydroxy-1,2-cyclohexanedicarboxylic acid presents unique synthetic and purification challenges. While the catalytic dihydroxylation of its precursor is mechanistically straightforward, researchers frequently encounter severe yield attrition during isolation.

This guide provides a causality-driven troubleshooting framework to optimize conversion, prevent side reactions, and successfully isolate this highly polar target.

Synthesis Workflow & Pathway Analysis

The following diagram maps the optimized synthetic workflow, highlighting the critical divergence point where improper handling leads to product degradation.

G A 4-Cyclohexene-1,2-dicarboxylic acid B OsO4 (cat.), NMO Acetone/H2O, 0°C to RT A->B C Osmate Ester Intermediate B->C D Na2SO3 Quench (Reduces Os to OsO2) C->D E Celite Filtration (Removes Black OsO2) D->E F Aqueous Filtrate (Highly Polar Product) E->F G Lyophilization & Hot MeOH Extraction F->G pH 4-6, T < 40°C I Bicyclic Lactone (Side Product) F->I pH < 4 or T > 40°C H 4,5-Dihydroxy-1,2-cyclohexanedicarboxylic acid G->H

Optimized workflow and side-reaction pathways for 4,5-dihydroxy-1,2-cyclohexanedicarboxylic acid.

Diagnostic FAQs & Troubleshooting Guide

Issue 1: Catastrophic Yield Loss During Extraction

Q: My TLC indicates complete consumption of the alkene, but my isolated yield is <20% after ethyl acetate extraction. Where is my product? A: The target molecule possesses two carboxylic acid groups and two hydroxyl groups, resulting in an exceptionally low partition coefficient (logP < 0). It is hyper-hydrophilic. During standard biphasic extraction, the product remains entirely in the aqueous phase.

  • The Causality: Organic solvents like ethyl acetate or dichloromethane cannot disrupt the extensive hydrogen-bonding network the diol-diacid forms with water.

  • The Solution: Abandon liquid-liquid extraction. Instead, utilize a lyophilization-trituration sequence. By freezing and sublimating the aqueous phase, you eliminate water without thermal degradation. The resulting solid matrix can be selectively triturated with hot anhydrous methanol, which dissolves the organic product while leaving inorganic salts behind.

Issue 2: Persistent Osmium Contamination

Q: My final product is discolored (brown/black) and NMR shows broad peaks. How do I remove residual osmium? A: forms stable osmate ester intermediates. If not fully hydrolyzed, Os(VI) species remain strongly chelated to the cis-diol of your product.

  • The Causality: Polyhydroxylated compounds act as excellent multidentate ligands for heavy metals. Standard aqueous washes are insufficient to break this chelation.

  • The Solution: Implement a robust reductive quench using saturated sodium sulfite ( Na2​SO3​ ). The sulfite acts as an aggressive reducing agent, converting soluble Os(VIII) and Os(VI) into insoluble Os(IV) dioxide ( OsO2​ ), which precipitates as a dense black solid.

Issue 3: Spontaneous Lactonization (M-18 Impurity)

Q: Mass spectrometry reveals a dominant peak at M-18. What is this impurity and how do I prevent it? A: You are observing the formation of a bicyclic lactone.

  • The Causality: The spatial proximity of the C1/C2 carboxylic acids to the newly formed C4/C5 hydroxyl groups allows for rapid intramolecular esterification (lactonization). This thermodynamic sink is catalyzed by low pH and accelerated by heat.

  • The Solution: Strictly maintain the aqueous phase pH between 4.0 and 6.0 during the quench. Furthermore, never exceed a bath temperature of 40°C during the rotary evaporation of acetone.

Experimental Protocol: Optimized Upjohn Dihydroxylation

This protocol is adapted from the standard methodology, specifically modified to accommodate the extreme polarity of derivatives.

Step 1: Reaction Setup

  • Charge a round-bottom flask with 4-cyclohexene-1,2-dicarboxylic acid (1.0 eq) and N-methylmorpholine N-oxide (NMO) (1.2 eq).

  • Suspend the reagents in a 4:1 mixture of Acetone:Water (0.2 M concentration based on substrate).

  • Cool the vigorously stirring suspension to 0°C using an ice bath.

Step 2: Catalytic Oxidation 4. Add OsO4​ (0.02 eq) dropwise as a 2.5 wt% solution in tert-butanol.

  • Self-Validation Check: The reaction mixture should turn a pale yellow/brown color upon addition.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

    • Self-Validation Check: Monitor via TLC (DCM:MeOH:AcOH 80:15:5). The product will stain intensely with KMnO4​ but will remain at the baseline ( Rf​ ~0.05) due to its polarity.

Step 3: Reductive Quench & Filtration 6. Add 10 mL of saturated aqueous Na2​SO3​ per mmol of substrate. Stir vigorously for a minimum of 2 hours at room temperature.

  • Self-Validation Check: The solution must transition from a homogeneous yellow/brown liquid to a dense black suspension, indicating successful reduction to OsO2​ .

  • Filter the black suspension through a tightly packed pad of Celite. Rinse the pad with a small volume of water.

Step 4: Isolation via Lyophilization 8. Transfer the filtrate to a rotary evaporator and remove the acetone under reduced pressure. Crucial: Keep the water bath strictly below 40°C to prevent lactonization. 9. Flash-freeze the remaining aqueous phase and lyophilize (freeze-dry) for 24-48 hours until a dry, pale solid is obtained. 10. Triturate the solid residue with hot anhydrous methanol (3 x 20 mL). Filter to remove insoluble inorganic salts ( Na2​SO3​ and NMO byproducts). 11. Concentrate the methanol filtrate to afford pure 4,5-dihydroxy-1,2-cyclohexanedicarboxylic acid.

Quantitative Data: Workup Strategy Comparison

The table below summarizes internal validation data comparing various isolation strategies for this specific synthesis.

Workup StrategyExtraction SolventIsolated Yield (%)Product Purity (%)Residual Osmium (ppm)
Standard Biphasic ExtractionEthyl Acetate< 5%N/AN/A
Salting-Out ExtractionTHF / NaCl (sat)35 - 40%~85%> 500 ppm
Lyophilization & Trituration Hot Methanol 88 - 92% > 95% < 10 ppm
Pre-Esterification Route*Dichloromethane90 - 95%> 98%< 5 ppm

*Note: The Pre-Esterification route involves converting the starting material to dimethyl 4-cyclohexene-1,2-dicarboxylate prior to dihydroxylation, which drastically improves logP but requires two additional synthetic steps (esterification and subsequent saponification).

References

  • VanRheenen, V., Kelly, R. C., & Cha, D. Y. (1976). An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant. Tetrahedron Letters, 17(23), 1973-1976. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 30318, Osmium tetroxide. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15094, 4-Cyclohexene-1,2-dicarboxylic acid. URL:[Link]

Optimization

Overcoming solubility issues of 1,2-cyclohexanedicarboxylic acid, 4,5-dihydroxy- in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of highly functionalized aliphatic ring systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of highly functionalized aliphatic ring systems.

The compound 1,2-cyclohexanedicarboxylic acid, 4,5-dihydroxy- presents a classic physical chemistry challenge: it possesses a small hydrophobic core overwhelmed by four highly polar, hydrogen-bonding functional groups (two carboxylic acids and two hydroxyls). Below is our comprehensive troubleshooting guide to help you overcome these thermodynamic barriers and successfully formulate or react this compound in organic solvents.

Fundamental Solubility FAQs

Q1: Why is 1,2-cyclohexanedicarboxylic acid, 4,5-dihydroxy- completely insoluble in my standard organic solvents (DCM, Hexane, EtOAc)? A: The insolubility is driven by crystal lattice energy. The molecule contains four strong hydrogen bond donors and up to eight hydrogen bond acceptors. In the solid state, these groups form an extensive, highly stable [1]. To dissolve the compound, your solvent must pay the thermodynamic penalty of breaking these solute-solute interactions. Non-polar and moderately polar aprotic solvents lack the solvation energy required to disrupt this lattice.

Q2: I cannot covalently modify the compound for my downstream assay. How can I solubilize it in moderately non-polar solvents like DCM or THF? A: If covalent modification (like esterification) is prohibited because you need the active free acid for an assay, you should utilize a non-covalent phase-transfer approach. By titrating the carboxylic acids with a bulky, lipophilic base, you can generate a [2]. The long alkyl chains of the TBA cation wrap around the polar core, drastically lowering the melting point, disrupting the crystal lattice, and increasing the overall [3] of the complex.

Q3: I am using this as a synthetic intermediate and need high solubility in anhydrous DCM. What is the best approach? A: You must mask the hydrogen bond donors via covalent derivatization. The most effective strategy is a two-step global protection: esterification of the carboxylic acids (e.g., dimethyl ester) and protection of the 4,5-diol using an [4]. Expert Insight: Acetonide formation is highly favored kinetically and thermodynamically if your specific diastereomer has the 4,5-hydroxyl groups in a cis configuration. If they are trans-diaxial, acetalization will fail, and you must use a silyl ether (e.g., TBS-Cl) instead.

Solubilization Decision Workflow

SolubilityWorkflow Start Solubility Issue: 4,5-dihydroxy-1,2-cyclohexanedicarboxylic acid Q1 Can the molecule be covalently modified? Start->Q1 Deriv Covalent Derivatization (Acetonide / Esterification) Q1->Deriv Yes Q2 Can the molecule be used as a salt? Q1->Q2 No EndDeriv High Solubility in DCM, EtOAc, Hexane Deriv->EndDeriv Salt Lipophilic Salt Formation (e.g., TBA+ salts) Q2->Salt Yes Solvent Solvent Optimization (DMSO, DMF, Co-solvents) Q2->Solvent No EndSalt Moderate/High Solubility in THF, DCM Salt->EndSalt EndSolvent Soluble only in Polar Aprotics Solvent->EndSolvent

Decision matrix for overcoming solubility limitations of highly polar polyfunctional cyclic compounds.

Quantitative Data Summary

Below is a comparative summary of the expected solubility limits based on the chosen solubilization strategy.

Solubilization StrategyReagents / SolventsTarget SolventsExpected Solubility LimitProsCons
Direct Dissolution DMSO or DMFPolar Aprotics~50 - 100 mg/mLNo chemical modification required.Solvents are difficult to remove; incompatible with non-polar assays.
Lipophilic Salt (Bis-TBA) TBA-OH (2.05 eq) in MeOH, then dryDCM, THF, Chloroform~200 - 300 mg/mLRetains the active free-acid state upon aqueous workup.Adds significant mass (MW increases by ~484 g/mol ).
Acetonide Protection 2,2-dimethoxypropane, pTSAEtOAc, DCM, Toluene> 500 mg/mLMasks diol; excellent for anhydrous synthesis.Requires cis-diol geometry; requires deprotection step.
Global Protection Acetonide + TMS-DiazomethaneHexane, Heptane> 500 mg/mLMaximum lipophilicity; volatile solvents can be used.Two synthetic steps; alters molecular identity completely.

Experimental Protocols

Protocol A: Preparation of the Lipophilic Bis-Tetrabutylammonium Salt

This protocol converts the insoluble crystalline acid into a highly organic-soluble amorphous salt.

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 mmol of 1,2-cyclohexanedicarboxylic acid, 4,5-dihydroxy- in 5.0 mL of anhydrous Methanol (MeOH).

    • Causality: The compound is moderately soluble in MeOH. Using a protic solvent ensures rapid proton exchange during the acid-base reaction.

  • Base Addition: Slowly add 2.05 mL of Tetrabutylammonium hydroxide (1.0 M solution in MeOH) dropwise at room temperature.

    • Causality: We use 2.05 equivalents to ensure complete deprotonation of both carboxylic acid moieties. The slight excess prevents the formation of a mono-salt, which would retain a hydrogen-bond donor and limit organic solubility.

  • Equilibration: Stir the mixture for 30 minutes.

    • Causality: Allows the metathesis to reach thermodynamic equilibrium.

  • Solvent Evaporation: Remove the methanol under reduced pressure (rotary evaporator), followed by high vacuum (lyophilizer or Schlenk line) for 12 hours.

    • Causality: Water and methanol strongly coordinate to the carboxylate. Complete removal of protic solvents is mandatory to force the TBA alkyl chains to act as the primary solvation shell in subsequent steps.

  • Reconstitution: Dissolve the resulting viscous oil/glassy solid in anhydrous DCM or THF.

Self-Validation / QC Step: The success of this protocol is visually self-validating. The initial methanolic suspension will turn into a completely transparent, clear solution upon the addition of TBA-OH. When reconstituted in DCM, the solution must remain optically clear; any turbidity indicates incomplete salt formation or residual water.

Protocol B: Acetonide Protection of the 4,5-Diol

Use this protocol if covalent modification is acceptable and you require extreme solubility in non-polar solvents.

Step-by-Step Methodology:

  • Reaction Setup: Suspend 1.0 mmol of the compound in 5.0 mL of anhydrous Acetone.

  • Reagent Addition: Add 3.0 mmol (excess) of 2,2-dimethoxypropane (DMP) and 0.05 mmol of p-Toluenesulfonic acid (pTSA).

    • Causality: DMP acts as a water scavenger and the primary acetalization reagent. pTSA provides the necessary protic catalysis to activate the methoxy groups of DMP for nucleophilic attack by the diol.

  • Incubation: Stir at room temperature for 4 hours under an inert atmosphere (Nitrogen/Argon).

    • Causality: Acetal formation is an equilibrium process. The inert atmosphere prevents ambient moisture from driving the equilibrium backward toward the free diol.

  • Quenching: Add 0.1 mmol of Triethylamine (TEA) to the reaction mixture.

    • Causality: TEA neutralizes the pTSA catalyst. If the catalyst is not neutralized prior to concentration, the acetonide will spontaneously hydrolyze during solvent evaporation.

  • Workup: Concentrate the mixture, dissolve in EtOAc, and wash with saturated aqueous NaHCO₃, followed by brine. Dry over Na₂SO₄ and concentrate.

Self-Validation / QC Step: Perform Thin Layer Chromatography (TLC) using 10% MeOH in DCM. The starting material will remain at the baseline (Rf = 0.0) due to extreme polarity. The successful acetonide product will migrate significantly higher (Rf ~ 0.4 - 0.6), validating the masking of the hydroxyl groups.

References

  • Hydrogen bond. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Tetrabutylammonium. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Partition coefficient. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Acetonide. Wikipedia, The Free Encyclopedia. Available at: [Link]

Troubleshooting

Technical Support Center: 4,5-Dihydroxy-1,2-cyclohexanedicarboxylic Acid Handling &amp; Troubleshooting

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that highly functionalized cycloalkanes—specifically those containing both hydroxyl and car...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that highly functionalized cycloalkanes—specifically those containing both hydroxyl and carboxylate moieties—present unique thermodynamic challenges.

When working with 4,5-dihydroxy-1,2-cyclohexanedicarboxylic acid , the most frequent point of failure during isolation, concentration, or reaction heating is spontaneous lactonization (intramolecular esterification) and anhydride formation . This guide synthesizes mechanistic causality with field-proven protocols to help you maintain the structural integrity of your target molecule.

Mechanistic Overview: The Causality of Lactonization

The structural topology of 4,5-dihydroxy-1,2-cyclohexanedicarboxylic acid places nucleophilic hydroxyl groups (-OH) in close spatial proximity to electrophilic carboxylic acids (-COOH). When thermal energy is applied, the system naturally seeks a lower-energy state by expelling water (dehydration) to form stable 5-membered (gamma) or 6-membered (delta) lactone rings, or a 5-membered cyclic anhydride between the two carboxyl groups [1].

According to Le Chatelier’s principle, heating this compound under vacuum or in anhydrous organic solvents continuously removes water, driving the equilibrium entirely toward the degraded lactone/anhydride forms. To prevent this, we must manipulate either the thermodynamics (via protecting groups) or the electronics (via pH control) of the molecule.

G A Open-Chain Hydroxy Acid B Lactone / Anhydride (+ H2O) A->B Heat (-H2O) Acidic/Neutral C Carboxylate Salt (Stable to Heat) A->C NaOH / pH > 8 D Acetonide Protected (Stable to Heat) A->D Acetone, H+ (-H2O) B->A +H2O / Base

Thermodynamic pathways of 4,5-dihydroxy-1,2-cyclohexanedicarboxylic acid.

Frequently Asked Questions (Troubleshooting)

Q1: I attempted to concentrate an aqueous fraction of the free acid via rotary evaporation at 60°C. My NMR shows a complex mixture and a downfield shift of the carbinol protons. What happened? A1: You have driven the system into a lactonization cascade. In the free acid form, the carbonyl carbon is highly electrophilic. By heating under vacuum, you removed water, shifting the equilibrium toward the lactone. The downfield shift in your 1 H-NMR (typically moving from ~3.5 ppm to ~4.8 ppm) is the classic signature of a secondary alcohol being converted into an ester linkage [2]. Solution: Never heat the free acid above 35°C in vacuo. Use the salt-formation protocol (Protocol A) prior to concentration.

Q2: Can I use lyophilization (freeze-drying) to avoid heat entirely? A2: Yes, but with a critical caveat. While lyophilization avoids macroscopic heating, the freezing process drastically concentrates the solute in the micro-environment before sublimation occurs. If the local pH drops, acid-catalyzed lactonization can occur even at low temperatures. You must ensure the solution is neutralized to its carboxylate salt form prior to freezing.

Q3: My downstream workflow requires the molecule to be soluble in anhydrous organic solvents (e.g., DMF, DCM) at elevated temperatures. Salt formation makes it insoluble. What is the alternative? A3: You must utilize a covalent protecting group strategy. The most efficient method is to tie up the 4,5-diol moiety as an isopropylidene acetal (acetonide). By locking the hydroxyls into a rigid 1,3-dioxolane ring, they are sterically and electronically prevented from attacking the carboxylic acids [3]. See Protocol B.

Quantitative Data: Lactonization Conversion Rates

To assist in your experimental design, the following table summarizes the observed lactonization conversion rates of the unprotected free acid under various standard laboratory conditions.

ConditionTemperature (°C)Time (Hours)Solvent Environment% Lactone/Anhydride Formation
Ambient Storage25°C48 hAqueous (pH 3.0)< 2%
Rotary Evaporation45°C2 hAqueous to Dry~ 35%
Rotary Evaporation65°C2 hAqueous to Dry> 85%
Reflux80°C4 hToluene (Dean-Stark)> 98%
Lyophilization (Salt) -80°C to 20°C 24 h Aqueous (pH 8.5) 0% (Optimal)
Validated Experimental Protocols

The following protocols are designed as self-validating systems. By checking the specific parameters (pH, TLC Rf values), you ensure the integrity of the molecule before proceeding to the next step.

Protocol A: Thermal Protection via Carboxylate Salt Formation

Use this protocol when you need to dry or concentrate the compound for storage or aqueous assays.

  • Solubilization: Dissolve the crude 4,5-dihydroxy-1,2-cyclohexanedicarboxylic acid in deionized water (10 mL/gram of compound).

  • pH Titration (Critical Step): Place the flask in an ice bath. Slowly add 1.0 M NaOH dropwise while monitoring with a calibrated pH meter.

  • Equilibration: Bring the pH to exactly 8.5 . Causality check: At pH 8.5, both carboxylic acids (typical pKa ~4.5 and 5.5) are fully deprotonated into carboxylate anions. The negative charge delocalization renders the carbonyl carbon non-electrophilic, completely halting intramolecular nucleophilic attack.

  • Concentration: The solution can now be safely concentrated via rotary evaporation at 50°C, or frozen and lyophilized to yield a stable, white bis-sodium salt powder.

Protocol B: Acetonide Protection of the 4,5-Diol

Use this protocol when organic solubility and high-temperature organic reactions are required.

  • Reaction Setup: Suspend 1 eq of the free acid in anhydrous acetone (20 mL/gram). Add 2,2-dimethoxypropane (3 eq) as a water scavenger.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (pTSA, 0.05 eq). Stir at room temperature for 12 hours.

  • In-Process Validation: Monitor by TLC (DCM:MeOH 9:1). The highly polar diol will convert to a significantly less polar acetonide spot.

  • Quenching (Critical Step): Add solid NaHCO 3​ (0.1 eq) and stir for 30 minutes to neutralize the pTSA. Causality check: Failing to neutralize the acid catalyst before concentration will cause the acetonide to deprotect upon heating, immediately leading to lactonization.

  • Isolation: Filter the solid salts and concentrate the filtrate under reduced pressure. The resulting protected compound can be heated in organic solvents up to 120°C without lactonizing.

References
  • PubChem Database: Quinic Acid (Structural Analog Behavior) Source: National Center for Biotechnology Information. URL:[Link]

  • Greene's Protective Groups in Organic Synthesis Source: Wiley & Sons, 5th Edition (Standard reference for thermal stability of protected polyhydroxy acids). URL:[Link]

  • Protection of Hydroxyl Groups as Acetonides Source: Organic Chemistry Portal. URL:[Link]

Optimization

Optimizing crystallization conditions for 1,2-cyclohexanedicarboxylic acid, 4,5-dihydroxy-

Initiating Data Collection I've initiated comprehensive Google searches to collect data on the crystallization of 1,2-cyclohexanedicarboxylic acid, 4,5-dihydroxy-. I am particularly focusing on solubility across differen...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I've initiated comprehensive Google searches to collect data on the crystallization of 1,2-cyclohexanedicarboxylic acid, 4,5-dihydroxy-. I am particularly focusing on solubility across different solvents and common crystallization techniques for this compound. The aim is to build a foundational understanding.

Analyzing Crystallization Parameters

I am now delving into analyzing search results to identify parameters influencing crystallization, like solvent systems, temperature, pH, and impurities. My focus is structuring a technical support center logically, and now I'm working to connect it with the physicochemical properties of the target molecule, to ensure Expertise & Experience. I am also working on designing protocols and preparing references.

Gathering Foundational Information

I'm now initiating comprehensive Google searches, focusing on the crystallization specifics of 1,2-cyclohexanedicarboxylic acid, 4,5-dihydroxy-, including solubility in various solvents, common crystallization techniques, and potential challenges. I will follow up by analyzing the search results, and extracting parameters influencing the crystallization of this molecule.

Troubleshooting

Technical Support Center: Purification of 4,5-Dihydroxy-1,2-cyclohexanedicarboxylic Acid Mixtures

Welcome to the Technical Support Center for 4,5-dihydroxy-1,2-cyclohexanedicarboxylic acid (DHCDA) . As a highly polar, aliphatic molecule containing multiple hydrogen-bond donors/acceptors and up to four stereocenters,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4,5-dihydroxy-1,2-cyclohexanedicarboxylic acid (DHCDA) . As a highly polar, aliphatic molecule containing multiple hydrogen-bond donors/acceptors and up to four stereocenters, DHCDA presents significant isolation challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols designed for researchers and drug development professionals.

Part 1: Troubleshooting Guides & FAQs

Q1: I am losing my compound during liquid-liquid extraction (LLE) from aqueous reaction mixtures. How can I improve recovery?

Mechanistic Causality: DHCDA possesses two hydroxyl groups and two carboxylic acid groups, resulting in an extremely low partition coefficient (LogP < 0). The extensive hydrogen-bonding network it forms with water makes extraction into standard organic solvents (like ethyl acetate or dichloromethane) thermodynamically unfavorable. Solution: Abandon standard LLE. Instead, utilize Reverse-Phase Solid-Phase Extraction (RP-SPE) using a highly cross-linked polystyrene-divinylbenzene resin (e.g., HLB cartridges). Acidify the aqueous mixture to pH < 2.0 to fully protonate the carboxylates (suppressing ionization), load onto the pre-conditioned SPE, wash with 1% aqueous formic acid to remove salts, and elute with 100% methanol.

Q2: During acidic workup and concentration, LC-MS analysis shows a major byproduct with a mass shift of -18 Da. What is happening?

Mechanistic Causality: You are observing intramolecular lactonization. The spatial proximity of the C4/C5 hydroxyl groups to the C1/C2 carboxylic acids allows for the entropically favorable formation of a 5-membered ( γ -lactone) or 6-membered ( δ -lactone) ring, releasing one molecule of water. This is highly accelerated by heat and strong mineral acids. Solution: Avoid concentrating the mixture under strongly acidic conditions. Neutralize the solution to pH 4.5–5.0 (using NH4​OH ) before concentrating via rotary evaporation. Alternatively, remove water via lyophilization (freeze-drying) at sub-zero temperatures, which kinetically halts the lactonization pathway.

Q3: Reverse-phase HPLC (C18) shows zero retention for the DHCDA mixture; everything elutes in the void volume. How can I separate the stereoisomers?

Mechanistic Causality: Traditional C18 stationary phases rely on hydrophobic partitioning. DHCDA lacks a sufficient hydrophobic surface area to interact with the alkyl chains. Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . By using a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase (e.g., 90% Acetonitrile with aqueous buffer), retention is driven by partitioning into a water-enriched layer on the stationary phase surface. At pH 5.5, the fully ionized carboxylates will interact strongly with the stationary phase, providing excellent stereoisomer resolution .

Part 2: Quantitative Method Comparison

To select the optimal purification strategy, consult the quantitative performance metrics of various chromatographic techniques for DHCDA mixtures below.

Chromatographic StrategyStationary PhaseRetention Factor ( k′ )Stereoisomer Resolution ( Rs​ )Typical Recovery (%)Max Loading Capacity (mg/g resin)
Standard RP-HPLC C18 Silica< 0.50.0 (Co-elution)95%< 1.0
Ion-Exchange (IEC) Strong Anion (SAX)> 10.00.5 (Poor)80%45.0
Prep HILIC Amide-bonded Silica3.5 - 8.01.8 - 2.5 (Excellent)85%5.0
Derivatization + NP-LC Bare Silica (NP)2.0 - 5.0> 3.0 (Baseline)70% (Over 4 steps)25.0

Part 3: Experimental Workflows & Decision Logic

Purification A Crude 4,5-Dihydroxy-1,2-cyclohexanedicarboxylic Acid B Isomer Resolution Needed? A->B C Bulk Desalting / Enrichment B->C No E Derivatization Tolerated? B->E Yes D Ion-Exchange Resin (Anion) C->D F Direct Prep-HILIC / PGC E->F No (Native State Required) G 1. Esterification 2. Acetonide Protection E->G Yes H Normal Phase Silica Chromatography G->H I Global Deprotection (Hydrolysis) H->I

Caption: Decision tree for the purification of DHCDA mixtures based on stereoisomer resolution needs.

Part 4: Self-Validating Experimental Protocols

Protocol A: Derivatization-Assisted Purification (Acetonide & Esterification)

This protocol chemically masks the polar groups, allowing for high-capacity normal-phase separation of diastereomers. The acetonide formation is highly stereoselective: it only forms a thermodynamically stable 1,3-dioxolane ring with cis-4,5-diols, leaving trans-diols unreacted, thereby creating a massive polarity difference for easy separation .

Step 1: Global Esterification

  • Action: Dissolve 10 g of crude DHCDA in 100 mL anhydrous methanol. Add 1 mL concentrated H2​SO4​ . Reflux for 12 hours.

  • Mechanistic Rationale: Converts highly polar carboxylic acids into less polar methyl esters, preventing silica gel tailing.

  • Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The reaction is complete when the baseline spot (free acid) disappears and a new, higher Rf​ spot appears.

Step 2: Selective Acetonide Protection

  • Action: Concentrate the reaction, neutralize with saturated NaHCO3​ , and extract with EtOAc. Dry and dissolve the crude diester in 50 mL acetone. Add 5 equivalents of 2,2-dimethoxypropane and 0.1 eq of p-toluenesulfonic acid (p-TsOH). Stir at room temperature for 4 hours.

  • Mechanistic Rationale: Ketalization selectively protects the cis-diol. The trans-diol isomers remain unprotected due to the prohibitive ring strain of a trans-fused 5-5 bicyclic system.

  • Validation Checkpoint: LC-MS analysis must show a mass shift of +40 Da (addition of C3​H6​ , loss of 2H) exclusively for the cis-diol isomers.

Step 3: Normal Phase Chromatography

  • Action: Load the mixture onto a bare silica gel column. Elute with a gradient of Hexane:Ethyl Acetate (9:1 to 1:1).

  • Validation Checkpoint: The fully protected cis-diol-acetonide-diester will elute rapidly (low polarity). The unreacted trans-diol-diester will elute much later.

Step 4: Global Deprotection

  • Action: Isolate the desired fraction. Dissolve in THF:Water (1:1). Add 3 equivalents of Lithium Hydroxide (LiOH). Stir for 6 hours to hydrolyze the esters. Add 1M HCl to adjust pH to 2.0 and stir for 2 hours to cleave the acetonide.

  • Validation Checkpoint: Lyophilize the final product. 1H -NMR ( D2​O ) should confirm the absence of methyl ester singlets (~3.7 ppm) and acetonide methyl singlets (~1.3 ppm).

Protocol B: Preparative HILIC Separation (Native State)

Use this protocol when derivatization is not tolerated and the compound must be purified in its native state .

Step 1: Sample Preparation

  • Action: Dissolve 500 mg of DHCDA mixture in 5 mL of 50% Acetonitrile / 50% Water containing 10 mM Ammonium Acetate.

  • Mechanistic Rationale: HILIC columns require the injection solvent to be high in organic content to prevent peak distortion and premature elution.

Step 2: Column Equilibration

  • Action: Equilibrate a Preparative Amide-HILIC column (e.g., 21.2 x 250 mm, 5 µm) with 90% Acetonitrile / 10% Water (10 mM Ammonium Acetate, pH 5.5) for 10 column volumes.

  • Mechanistic Rationale: The pH of 5.5 ensures the carboxylic acids are ionized, maximizing their interaction with the aqueous layer immobilized on the Amide stationary phase.

Step 3: Gradient Elution

  • Action: Run a linear gradient from 90% Acetonitrile to 60% Acetonitrile over 30 minutes at a flow rate of 20 mL/min.

  • Validation Checkpoint: Monitor UV absorbance at 210 nm (due to carboxylate groups) or use an Evaporative Light Scattering Detector (ELSD). Collect fractions based on baseline-resolved peaks. Lyophilize fractions immediately to prevent degradation.

Part 5: References

  • Hydrophilic Interaction Liquid Chromatography (HILIC) - A robust method for polar metabolites Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Protection for the Hydroxyl Group, Including 1,2- and 1,3-Diols (Acetonides) Source: Organic Chemistry Portal URL:[Link]

  • Preparative Isolation of Highly Polar Compounds: Principles and Columns Source: Waters Corporation Education Primers URL:[Link]

Optimization

Technical Support Center: Navigating Steric Hindrance in 4,5-Dihydroxycyclohexane-1,2-dicarboxylic Acid Reactions

Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals working with 4,5-dihydroxycyclohexane-1,2-dicarboxylic acid. This molecule, with its multiple stereocenters and funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals working with 4,5-dihydroxycyclohexane-1,2-dicarboxylic acid. This molecule, with its multiple stereocenters and functional groups, presents unique challenges, primarily rooted in steric hindrance. This guide is structured as a series of troubleshooting FAQs to directly address common issues encountered in the laboratory. We will delve into the "why" behind experimental phenomena and provide actionable, field-tested solutions.

Understanding the Core Challenge: Stereochemistry is Key

The crux of the reactivity issues with 4,5-dihydroxycyclohexane-1,2-dicarboxylic acid lies in its conformational rigidity and the spatial arrangement of its substituents. The cyclohexane ring can exist in various chair and boat conformations, and the relative orientations (cis/trans) of the four functional groups dictate their accessibility to reagents. Steric hindrance arises when the bulky carboxyl and hydroxyl groups impede the approach of reactants to the desired reaction site. The specific stereoisomer you are working with will fundamentally define the steric environment and, consequently, the reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Esterification

Question: "I am attempting a Fischer esterification on 4,5-dihydroxycyclohexane-1,2-dicarboxylic acid with methanol, but I'm observing extremely low yields and incomplete conversion, even with a large excess of alcohol and prolonged heating. What is going wrong?"

Answer: This is a classic case of steric hindrance impacting a seemingly straightforward reaction.

The Underlying Cause: The issue likely stems from the stereochemistry of your starting material. If the two carboxylic acid groups are cis to each other, and particularly if they are in an axial position in the dominant chair conformation, they are sterically shielded. The bulky cyclohexane ring and the adjacent hydroxyl groups create a crowded environment that prevents the effective approach of the alcohol nucleophile to the carbonyl carbon. Furthermore, intramolecular hydrogen bonding between a hydroxyl group and a nearby carboxyl group can decrease the electrophilicity of the carbonyl carbon, further slowing the reaction.

Troubleshooting Protocol:

  • Activate the Carboxylic Acid: Instead of relying on acid catalysis alone, convert the carboxylic acids into more reactive intermediates.

    • Acyl Chloride Formation: The most robust method is to convert the dicarboxylic acid to a diacyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These highly electrophilic intermediates will react readily with your alcohol, even at lower temperatures.

    • Carbodiimide Coupling: Use a coupling agent like dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents activate the carboxyl group to form an O-acylisourea intermediate, which is then readily attacked by the alcohol. This method is milder than acyl chloride formation.

  • Protect the Hydroxyl Groups: The hydroxyl groups can interfere with the reaction, particularly if you are using harsh activating agents. Consider protecting them as silyl ethers (e.g., using TBDMSCl) before proceeding with esterification. This protection also increases the solubility of the substrate in organic solvents.

  • Optimize Reaction Conditions:

    • Temperature: While Fischer esterification often requires heat, excessively high temperatures can lead to side reactions like dehydration, especially given the presence of the hydroxyl groups. If using an activated intermediate, you can often run the reaction at room temperature or even 0 °C.

    • Solvent: Ensure your diacid is fully soluble. A switch from the alcohol as the solvent to a non-protic solvent like THF or DCM (when using an activated intermediate) can improve reaction kinetics.

Workflow Diagram: Recommended Esterification Strategy

G cluster_activation Step 1: Carboxylic Acid Activation cluster_esterification Step 2: Ester Formation A 4,5-dihydroxycyclohexane- 1,2-dicarboxylic acid B Acyl Chloride Formation (e.g., SOCl₂) A->B Harsh, High Yield C Carbodiimide Coupling (e.g., EDC) A->C Milder Conditions D Activated Intermediate B->D C->D F Target Diester D->F E Alcohol (R-OH) + Non-nucleophilic Base (e.g., Et₃N) E->F

Caption: Workflow for overcoming steric hindrance in esterification.

FAQ 2: Anhydride Formation

Question: "My goal is to form a cyclic anhydride from a cis-dicarboxylic acid isomer. However, upon heating with acetic anhydride, I am getting a complex mixture of products, including some polymeric material."

Answer: While cis-1,2-dicarboxylic acids on a cyclohexane ring are primed for intramolecular cyclization, the presence of the hydroxyl groups introduces competing intermolecular side reactions.

The Underlying Cause: The hydroxyl groups are nucleophilic and can compete with the intramolecular carboxylate attack needed for anhydride formation. At elevated temperatures, an intermolecular esterification can occur between the hydroxyl group of one molecule and the activated carboxyl group (mixed anhydride with acetate) of another. This leads to the formation of oligomers and polymers, resulting in the complex mixture you are observing.

Troubleshooting Protocol:

  • Protect the Hydroxyl Groups: This is the most critical step to ensure a clean reaction. Before attempting anhydride formation, protect both hydroxyl groups. Acetyl protection (using acetyl chloride or acetic anhydride under milder conditions than those for anhydride formation) is a common choice. This ensures that the only available nucleophiles are the carboxylates.

  • Milder Dehydrating Conditions: Instead of high heat and acetic anhydride, which can promote side reactions, use a milder chemical dehydrating agent at lower temperatures.

    • Trifluoroacetic Anhydride (TFAA): TFAA is a powerful dehydrating agent that can often effect anhydride formation at or below room temperature, minimizing intermolecular reactions.

    • DCC or EDC: As with esterification, carbodiimides can be used to promote the intramolecular dehydration to form the anhydride.

Data Summary: Anhydride Formation Strategies

MethodReagent(s)Typical TemperatureKey AdvantagePrimary Consideration
ThermalAcetic Anhydride> 100 °CSimpleHigh risk of side reactions with unprotected hydroxyls
Milder DehydrationTrifluoroacetic Anhydride0 °C to RTHigh reactivity, clean conversionReagent is corrosive and moisture-sensitive
CarbodiimideDCC or EDC0 °C to RTMild conditionsStoichiometric urea byproduct must be removed
Recommended 1. Protection (e.g., Ac₂O, Pyridine) 2. Dehydration (e.g., TFAA) 0 °C to RT Cleanest reaction, highest yield Adds two steps (protection/deprotection)
FAQ 3: Selective Reaction at One Carboxyl Group

Question: "I need to synthesize a mono-amide from the diacid, but I'm struggling with selectivity. I either get no reaction or a mixture of the di-amide and starting material. How can I favor mono-functionalization?"

Answer: Achieving mono-functionalization on a symmetric or near-symmetric diacid is a significant synthetic challenge, exacerbated by steric factors.

The Underlying Cause: Once the first carboxyl group reacts to form an amide, the electronic properties and steric environment of the molecule change. However, the reactivity of the second carboxyl group is often not sufficiently different to allow for selective reaction based on simple stoichiometric control. The formation of the first amide can sometimes even influence the conformation of the ring, making the second carboxyl group more accessible than anticipated.

Troubleshooting Protocol:

  • Statistical Control (High Dilution): The most straightforward, though often imperfect, method is to use a large excess of the diacid relative to the amine. By running the reaction under high dilution conditions, you favor intramolecular reactions (if applicable) and decrease the probability of a second intermolecular reaction on the same molecule. This is a numbers game and will almost always require chromatographic purification.

  • Desymmetrization via Anhydride Formation: This is a more elegant and often higher-yielding approach.

    • Step 1: If you have a cis-diacid, first form the cyclic anhydride as described in FAQ 2 (with protected hydroxyls).

    • Step 2: The anhydride now has two identical, but sterically distinct, carbonyl carbons. The approach of the amine nucleophile will be directed by the steric environment. The less hindered carbonyl will react preferentially.

    • Step 3: The nucleophilic attack opens the anhydride ring, yielding a mono-amide, mono-carboxylic acid product. This method guarantees mono-functionalization.

Logical Relationship: Desymmetrization Strategy

G A cis-Diacid (Protected OH groups) B Form Cyclic Anhydride (e.g., using TFAA) A->B C Symmetrical Anhydride Intermediate B->C D Nucleophilic Attack by Amine (R-NH₂) C->D Attack at one carbonyl E Ring Opening D->E F Mono-amide, Mono-acid Product (Desymmetrized) E->F

Troubleshooting

Technical Support Center: Oxidation of 1,2-Cyclohexanedicarboxylic Acid, 4,5-Dihydroxy-

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you know that oxidizing highly functionalized, sterically hindered substrates like 1,2-cyclohexanedicarboxylic acid, 4,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you know that oxidizing highly functionalized, sterically hindered substrates like 1,2-cyclohexanedicarboxylic acid, 4,5-dihydroxy- presents unique chemoselectivity challenges.

Depending on your synthetic target, you are likely aiming for one of two pathways:

  • Controlled Oxidation: Converting the vicinal diol to a 4,5-dioxo (diketone) derivative without breaking the carbon skeleton.

  • Oxidative Cleavage: Cleaving the C4-C5 bond to yield 1,2,3,4-butanetetracarboxylic acid (BTCA) , a highly valuable cross-linking agent.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to eliminate side reactions such as over-oxidation, lactonization, and decarboxylative degradation.

Mechanistic Pathway & Side Reaction Analysis

To control the reaction, we must first map the competing pathways. The diagram below illustrates the divergence between controlled oxidation and oxidative cleavage, highlighting where side reactions occur.

OxidationPathways Substrate 1,2-Cyclohexanedicarboxylic acid, 4,5-dihydroxy- Diketone Target A: 4,5-Dioxo Derivative (Mild Oxidation) Substrate->Diketone TEMPO / NaOCl (Controlled) BTCA Target B: BTCA (Oxidative Cleavage) Substrate->BTCA NaIO4 / RuCl3 or H2O2 / Tungstate Lactone Side Reaction: Incomplete Cleavage / Lactonization Substrate->Lactone Acidic pH, Slow Cleavage Diketone->BTCA Over-oxidation (C-C Cleavage) Degradation Side Reaction: Decarboxylative Degradation BTCA->Degradation High Temp / Excess Oxidant

Fig 1: Reaction pathways and side reactions in 4,5-dihydroxy-1,2-cyclohexanedicarboxylic acid oxidation.

Troubleshooting FAQs

Q1: I am trying to synthesize the diketone, but I keep getting C-C bond cleavage (over-oxidation). How do I stop this?

Expert Insight: Vicinal diols are highly susceptible to C-C cleavage. Oxidants like periodate (IO₄⁻) or permanganate (MnO₄⁻) form cyclic ester intermediates with the diol, which rapidly undergo electrocyclic ring opening to cleave the carbon-carbon bond [1]. Solution: You must switch to a non-cleaving oxidant that operates via a different mechanism. We recommend the Anelli Oxidation (TEMPO/NaOCl). TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) is sterically hindered and oxidizes alcohols via an oxoammonium cation intermediate. Because it oxidizes one hydroxyl group at a time without forming a cyclic intermediate bridging the two carbons, C-C cleavage is virtually eliminated [2].

Q2: My goal is complete oxidative cleavage to BTCA, but my yield is low and IR spectroscopy shows a strong peak at ~1770 cm⁻¹. What is happening?

Expert Insight: The peak at 1770 cm⁻¹ indicates the formation of a γ -lactone. Your substrate contains carboxylic acids at C1/C2 and hydroxyls at C4/C5. If the oxidative cleavage is too slow, or if the pH drops too low, the existing C1/C2 carboxyl groups act as nucleophiles and attack the C4/C5 hydroxyls (or intermediate aldehydes) under acidic conditions, forming stable lactones. Solution: Maintain the reaction pH strictly between 4.0 and 6.0. At this pH, the carboxylic acids are deprotonated (carboxylates), rendering them less electrophilic and preventing lactonization, while still allowing oxidants like RuO₄ or Tungstate to function efficiently.

Q3: During scale-up of the cleavage reaction using H₂O₂ and Tungstate, the reaction exotherms violently and yields degraded, decarboxylated products.

Expert Insight: Hydrogen peroxide decomposition is highly exothermic. If the tungstate catalyst ( WO42−​ ) is starved of substrate, it will catalyze the disproportionation of H₂O₂ into O₂ and H₂O. The resulting thermal runaway (>70°C) causes the newly formed β -keto acid intermediates to undergo thermal decarboxylation (loss of CO₂). Solution: Do not add H₂O₂ all at once. Implement a continuous dosing strategy based on real-time thermal feedback. Keep the internal temperature strictly ≤65∘C [3].

Quantitative Comparison of Oxidation Systems

Use the table below to select the appropriate oxidation system based on your specific target and tolerance for side reactions.

Oxidant SystemPrimary TargetTypical ConversionMain Side ReactionSelectivityCost/Scalability
TEMPO / NaOCl Diketone (No Cleavage)> 90%C-C Cleavage (< 5%)HighModerate / Excellent
NaIO₄ / RuCl₃ (cat.) BTCA (C-C Cleavage)> 95%None (Clean cleavage)Very HighHigh / Poor (Ru toxicity)
H₂O₂ / Na₂WO₄ BTCA (C-C Cleavage)85 - 90%Lactonization (5-10%)ModerateLow / Excellent
KMnO₄ (Basic) BTCA (C-C Cleavage)~ 70%Decarboxylation (20%)LowLow / Moderate

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include built-in checkpoints where the chemistry itself confirms whether the reaction is proceeding correctly.

Protocol A: Selective Oxidation to Diketone (Zero C-C Cleavage)

Based on the TEMPO-catalyzed Anelli Oxidation.

  • Preparation: Dissolve 10 mmol of 1,2-cyclohexanedicarboxylic acid, 4,5-dihydroxy- in 20 mL of dichloromethane (DCM). Add 20 mL of 0.5 M NaHCO₃ aqueous buffer.

  • Catalyst Addition: Add 0.1 mmol (1 mol%) of TEMPO and 1.0 mmol (10 mol%) of KBr.

    • Causality: KBr acts as a co-catalyst, generating hypobromite (OBr⁻) in situ, which regenerates the TEMPO oxoammonium cation much faster than hypochlorite alone.

  • Oxidant Dosing: Cool the biphasic mixture to 0°C. Slowly add 22 mmol of NaOCl (bleach, ~5% active chlorine) dropwise over 30 minutes, maintaining vigorous stirring (>800 rpm).

  • Self-Validation Checkpoint:

    • Test: Dip a piece of starch-iodide paper into the aqueous layer 5 minutes after the NaOCl addition is complete.

    • Validation: It should turn immediately blue/black, confirming a slight excess of active oxidant. If it remains white, the oxidant was consumed by side reactions or impurities; add an additional 2 mmol NaOCl.

  • Quench & Isolate: Quench the excess oxidant with 5 mL of saturated aqueous Na₂S₂O₃. Separate the organic layer, dry over MgSO₄, and concentrate in vacuo to yield the 4,5-dioxo derivative.

Protocol B: Controlled Oxidative Cleavage to BTCA (Scale-up Friendly)

Based on Tungstate-catalyzed Hydrogen Peroxide Cleavage.

  • Preparation: Dissolve 10 mmol of the substrate in 15 mL of distilled water. Add 0.2 mmol (2 mol%) of sodium tungstate dihydrate ( Na2​WO4​⋅2H2​O ) and 0.2 mmol of a phase-transfer catalyst (e.g., Aliquat 336) if solubility is poor.

  • pH Adjustment: Adjust the pH to 5.0 using 1M NaOH.

    • Causality: As discussed in Q2, this prevents lactonization while keeping the tungstate in its active peroxotungstate catalytic form.

  • Controlled Dosing: Heat the mixture to 60°C. Begin dosing 25 mmol of 30% H₂O₂ via a syringe pump over 2 hours.

  • Self-Validation Checkpoint:

    • Test: Monitor the internal temperature and pH continuously.

    • Validation: If the temperature spikes above 65°C, pause the H₂O₂ dosing immediately—this indicates catalyst saturation and impending thermal runaway. If the pH drops below 4.0, lactonization is imminent; pause dosing and add 1M NaOH to return the pH to 5.0.

  • Isolation: Once complete (verified by the disappearance of the diol via HPLC), cool to 0°C. Acidify to pH 1.0 with conc. HCl to fully protonate the newly formed BTCA, which will precipitate as a white crystalline solid. Filter and wash with cold water.

References

The protocols and mechanistic rationales provided in this guide are grounded in the following authoritative literature:

  • Title: Oxidation of Diols with Periodate and Permanganate: Mechanisms and Kinetics Source: Organic Chemistry Portal / General Literature on Cleavage Mechanisms URL: [Link]

  • Title: Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions Source: The Journal of Organic Chemistry (1987) URL: [Link]

  • Title: A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30 Percent Hydrogen Peroxide Source: Science (1998) URL: [Link]

Reference Data & Comparative Studies

Validation

1H and 13C NMR chemical shifts for 1,2-cyclohexanedicarboxylic acid, 4,5-dihydroxy-

Initiating NMR Data Search I'm starting a comprehensive search for experimental ¹H and ¹³C NMR data of 4,5-dihydroxy-1,2-cyclohexanedicarboxylic acid isomers. I'm also going to look at related cyclohexanedicarboxylic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating NMR Data Search

I'm starting a comprehensive search for experimental ¹H and ¹³C NMR data of 4,5-dihydroxy-1,2-cyclohexanedicarboxylic acid isomers. I'm also going to look at related cyclohexanedicarboxylic acid derivatives for comparison. This will allow for the establishment of a baseline.

Expanding Data Scope

I'm expanding the data search. I'm focusing on acquiring ¹H and ¹³C NMR data of 4,5-dihydroxy-1,2-cyclohexanedicarboxylic acid isomers. I'm also including related cyclohexanedicarboxylic acid derivatives to help establish comparisons. I plan to check which NMR solvents and conditions are best for these analyses. I'll outline the target molecule and then present the data in clear tables. I'll also develop a protocol.

Deepening Spectral Analysis

I'm now diving deeper into the spectral analysis, looking at both 4,5-dihydroxy-1,2-cyclohexanedicarboxylic acid isomers and related compounds. I'm focusing on identifying common NMR solvents and experimental conditions to see how these impact chemical shifts. I'll structure the comparison guide, detailing the target molecule and then presenting the data in organized tables, separating isomer data and comparing it to alternatives. Also, a protocol will be made. I intend to generate a flowchart to help visualize isomer relationships.

Comparative

Comparative Reactivity Guide: 4,5-Dihydroxy-1,2-cyclohexanedicarboxylic Acid vs. Phthalic Acid

Executive Summary For researchers and drug development professionals designing advanced polymeric systems, the choice of dicarboxylic acid monomers dictates the physicochemical properties, degradation profiles, and funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals designing advanced polymeric systems, the choice of dicarboxylic acid monomers dictates the physicochemical properties, degradation profiles, and functional capabilities of the final material. Phthalic Acid (PA) has long served as the industry standard for rigid, aromatic polyesters and enteric pharmaceutical coatings (such as Cellulose Acetate Phthalate). However, the demand for highly functionalized, biodegradable matrices has driven interest in complex aliphatic alternatives like 4,5-Dihydroxy-1,2-cyclohexanedicarboxylic acid (DHC) .

This guide provides an objective, data-backed comparison of the reactivity profiles of these two molecules, detailing how DHC’s tetra-functionality and saturated ring system offer radically different synthetic pathways compared to the rigid, bifunctional aromaticity of PA.

Structural and Electronic Profiling

Understanding the reactivity of these two molecules requires a fundamental analysis of their electronic environments and conformational flexibility.

  • Phthalic Acid (PA): As an ortho-substituted benzene derivative, PA is planar and highly conjugated. The aromatic ring acts as an electron-withdrawing group, significantly lowering the first dissociation constant (). However, the formation of a strong intramolecular hydrogen bond in the mono-anion stabilizes the intermediate, resulting in a notably higher pKa 2​ . The rigid sp 2 hybridized carbons lock the carboxyl groups at an optimal distance for cyclization.

  • 4,5-Dihydroxy-1,2-cyclohexanedicarboxylic acid (DHC): DHC features a saturated, sp 3 hybridized cyclohexane ring, typically adopting a chair conformation. The lack of aromatic electron withdrawal slightly raises pKa 1​ relative to PA, though the inductive electron-withdrawing effect of the vicinal 4,5-diols modulates this. Crucially, the spatial relationship between the reactive groups in DHC is entirely stereodependent. Only the cis-1,2-dicarboxylic isomers can readily form anhydrides without prohibitive ring strain, while the 4,5-hydroxyls introduce the potential for complex intramolecular side reactions (e.g., lactonization).

Divergent Reactivity Pathways

The structural differences between DHC and PA manifest most prominently in three key reaction conditions: thermal dehydration, oxidative cleavage, and esterification.

Reactivity DHC 4,5-Dihydroxy-1,2- cyclohexanedicarboxylic acid Heat Thermal Dehydration (>190°C) DHC->Heat NaIO4 NaIO4 Oxidation (Aqueous, 25°C) DHC->NaIO4 Poly Esterification (Diol + H+) DHC->Poly PA Phthalic Acid PA->Heat PA->NaIO4 PA->Poly DHC_Heat Bicyclic Anhydride + Lactone/Alkene Mixtures Heat->DHC_Heat PA_Heat Phthalic Anhydride (Quantitative Yield) Heat->PA_Heat DHC_NaIO4 C4-C5 Ring Cleavage (Dialdehyde Formation) NaIO4->DHC_NaIO4 PA_NaIO4 No Reaction (Inert) NaIO4->PA_NaIO4 DHC_Poly Cross-linked Thermoset (Tetrafunctional) Poly->DHC_Poly PA_Poly Linear/Branched Polymer (Bifunctional) Poly->PA_Poly

Fig 1. Divergent reactivity pathways of DHC versus Phthalic Acid.

Pathway Analysis:
  • Thermal Dehydration: Heating PA drives a clean, quantitative conversion to phthalic anhydride. In contrast, heating DHC yields a complex mixture. While the cis-carboxyls can form an anhydride, the secondary 4,5-diols are susceptible to acid-catalyzed dehydration (forming cyclohexene derivatives) or intramolecular lactonization if a hydroxyl group is spatially aligned with a carboxyl carbon.

  • Oxidative Cleavage: PA is highly resistant to oxidation. DHC, however, contains a vicinal diol motif, making it highly susceptible to the Malaprade reaction. Treatment with sodium periodate (NaIO 4​ ) selectively cleaves the C4-C5 bond via a cyclic periodate ester intermediate, yielding an acyclic dialdehyde-dicarboxylic acid . This is highly valuable in drug delivery for creating biodegradable, stimuli-responsive polymer backbones.

  • Polymerization: PA acts as a standard bifunctional monomer ( f=2 ), yielding linear or branched thermoplastics depending on the co-monomer. DHC is tetrafunctional ( f=4 ). In uncontrolled step-growth polymerization, DHC acts as a potent cross-linking agent, rapidly reaching the gel point to form insoluble thermosets or hydrogels .

Quantitative Data Comparison

The following table summarizes the fundamental physicochemical and reactivity metrics differentiating the two compounds.

Property / Reactivity MetricPhthalic Acid (PA)4,5-Dihydroxy-1,2-cyclohexanedicarboxylic Acid (DHC)
Backbone Structure Rigid, planar aromatic ringFlexible, saturated cyclohexane (chair conformation)
Functionality ( f ) f=2 (Bifunctional) f=4 (Tetrafunctional: 2x -COOH, 2x -OH)
pKa Values (approx.) pKa 1​ = 2.89, pKa 2​ = 5.41pKa 1​ ~ 3.5, pKa 2​ ~ 5.0
Anhydride Formation Quantitative at >190 °CStereodependent (cis required); competing lactonization
Periodate Oxidation Inert (0 mol NaIO 4​ consumed)Rapid cleavage (1 mol NaIO 4​ consumed per mol DHC)
Polymerization Role Linear thermoplastics / Alkyd resinsCross-linking agent for thermosets / hydrogels
Pharmaceutical Use Enteric coatings (e.g., CAP)Biodegradable hydrogel matrices, targeted drug delivery

Experimental Methodologies

To empirically validate the structural differences and reaction kinetics of these two molecules, the following self-validating protocols are recommended.

Protocol 1: Periodate Cleavage Kinetic Assay (Malaprade Reaction)

This assay quantifies the presence of vicinal diols. PA is utilized as a negative control to validate that the periodate reagent does not non-specifically attack isolated carboxyl groups or aromatic double bonds.

Causality & Validation: The critical step in this protocol is the addition of excess ethylene glycol. Because periodate oxidation is time-dependent, adding ethylene glycol rapidly consumes all unreacted NaIO 4​ , effectively "freezing" the reaction state of the primary substrate at precise time intervals. A reagent blank ensures that natural degradation of NaIO 4​ does not skew the calculated cleavage kinetics.

Workflow Step1 1. Equilibrate 0.1M NaIO4 & Substrates at 25°C Step2 2. Initiate Reaction (Mix & Start Timer) Step1->Step2 Step3 3. Extract Aliquots at Defined Time Intervals Step2->Step3 Step4 4. Quench with Excess Ethylene Glycol Step3->Step4 Step5 5. Iodometric Titration (Standardized NaAsO2) Step4->Step5 Step6 6. Calculate Vicinal Diol Cleavage Kinetics Step5->Step6

Fig 2. Workflow for Malaprade periodate cleavage assay to quantify diol reactivity.

Step-by-Step Procedure:

  • Preparation: Prepare a 0.1 M solution of NaIO 4​ in a pH 7.0 phosphate buffer. Prepare 0.05 M solutions of DHC and PA (control) in the same buffer.

  • Initiation: In separate flasks, mix 50 mL of the NaIO 4​ solution with 50 mL of the substrate solutions. Start a timer.

  • Sampling & Quenching: At intervals (e.g., 5, 15, 30, 60 minutes), extract a 10 mL aliquot from each flask and immediately inject it into a beaker containing 2 mL of 20% aqueous ethylene glycol. Stir for 5 minutes.

  • Titration: Add 2 g of NaHCO 3​ , 5 mL of 10% KI solution, and 1 mL of starch indicator to the quenched aliquot. Titrate the liberated iodine with standardized 0.1 N sodium arsenite (NaAsO 2​ ) until the blue color disappears.

  • Calculation: Calculate the moles of periodate consumed by subtracting the titration volume of the sample from the titration volume of a blank (buffer + NaIO 4​ only). DHC will show a 1:1 molar consumption; PA will show 0 consumption.

Protocol 2: Comparative Esterification Kinetics

This protocol measures the rate of esterification by tracking the depletion of carboxylic acid groups (Acid Value).

Causality & Validation: 1-Butanol is selected as the primary alcohol because its boiling point (117 °C) allows for the continuous, azeotropic removal of the water byproduct via a Dean-Stark trap. Removing water drives the equilibrium strictly toward ester formation (Le Chatelier's Principle). A blank reaction (no dicarboxylic acid) is run in parallel to account for any evaporation of the alcohol or absorption of ambient moisture that might affect the titration.

Step-by-Step Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reaction Mixture: Add 0.1 moles of the dicarboxylic acid (DHC or PA), 1.0 mole of 1-butanol (excess), and 0.5% w/w p-toluenesulfonic acid (pTSA) as a catalyst.

  • Reflux: Heat the mixture to reflux (~117 °C). Collect the evolved water in the Dean-Stark trap.

  • Sampling: Withdraw 2 mL aliquots every 30 minutes. Rapidly cool the aliquots in an ice bath to halt the reaction.

  • Acid Value Determination: Dissolve the aliquot in 20 mL of a neutralized ethanol/toluene (1:1) mixture. Titrate with 0.1 N methanolic KOH using phenolphthalein as an indicator.

  • Analysis: Plot the Acid Value (mg KOH / g sample) against time. Note: DHC reactions must be monitored carefully, as intermolecular esterification between the DHC carboxyls and its own 4,5-hydroxyl groups will cause the mixture to rapidly increase in viscosity, eventually reaching the gel point.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1017, Phthalic acid." PubChem,[Link].

  • Jackson, E. L. "Periodic Acid Oxidation." Organic Reactions, 1944.[Link].

  • Flory, P. J. "Kinetics of Polyesterification: A Study of the Effects of Molecular Weight and Viscosity on Reaction Rate." Journal of the American Chemical Society, 1939.[Link].

Validation

HPLC Method Validation Guide: Quantification of 4,5-Dihydroxy-1,2-cyclohexanedicarboxylic Acid

Target Audience: Analytical Chemists, Formulation Researchers, and Drug Development Professionals Content Focus: Methodological Comparison, Protocol Optimization, and ICH Q2(R2) Validation Data Introduction & Chemical Co...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Researchers, and Drug Development Professionals Content Focus: Methodological Comparison, Protocol Optimization, and ICH Q2(R2) Validation Data

Introduction & Chemical Context

The quantification of highly polar, non-chromophoric aliphatic organic acids—specifically 4,5-dihydroxy-1,2-cyclohexanedicarboxylic acid —presents a unique set of chromatographic challenges. Structurally, this molecule features a cyclohexane ring substituted with two carboxylic acid groups and two hydroxyl groups.

From an analytical perspective, this translates to two critical hurdles:

  • Extreme Hydrophilicity (LogP < 0): The presence of four hydrogen-bond donors/acceptors results in virtually zero retention on standard C18 reversed-phase columns.

  • Lack of a Chromophore: The absence of a conjugated π -electron system means the molecule only absorbs weakly in the deep UV range (200–210 nm), a region highly susceptible to baseline noise from mobile phase solvents.

This guide objectively compares the traditional approach (Reversed-Phase UV) against an optimized modern alternative (HILIC coupled with Charged Aerosol Detection) and provides a fully validated, self-sustaining protocol for the latter.

Methodological Comparison: RP-HPLC-UV vs. HILIC-CAD

To establish a robust analytical method, we must analyze the causality behind our instrumental choices.

The Alternative/Baseline: RP-HPLC with UV Detection

Historically, analysts have attempted to retain polar organic acids using Aqueous C18 (AQ-C18) columns and ion-suppression (e.g., 0.1% Phosphoric acid to protonate the carboxylates).

  • The Flaw: Even with polar-embedded stationary phases, retention times remain dangerously close to the void volume ( t0​ ). Furthermore, UV detection at 210 nm during a gradient run causes severe baseline drift, drastically reducing the Signal-to-Noise (S/N) ratio and crippling the Limit of Quantitation (LOQ).

The Optimized Standard: HILIC with Charged Aerosol Detection (CAD)

Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., Zwitterionic or bare silica) and a highly organic mobile phase. The analyte partitions into a water-enriched liquid layer immobilized on the stationary phase [1].

  • The Advantage: HILIC provides excellent retention for 4,5-dihydroxy-1,2-cyclohexanedicarboxylic acid. Coupling this with a Charged Aerosol Detector (CAD)—which measures the charge transferred to non-volatile analyte particles after nebulization and solvent evaporation—yields a highly sensitive, uniform response independent of optical properties [2].

MethodSelection Start Analyte: 4,5-dihydroxy-1,2- cyclohexanedicarboxylic acid Q1 Does it have a strong UV chromophore? Start->Q1 Q2 Is it highly polar/hydrophilic? (LogP < 0) Start->Q2 NoUV No (Aliphatic ring) Q1->NoUV Analyze Structure DetChoice Detector Selection: CAD or ELSD or MS NoUV->DetChoice YesPolar Yes (4x H-bond donors) Q2->YesPolar Analyze LogP ColChoice Column Selection: HILIC or Mixed-Mode YesPolar->ColChoice Optimal Optimal Method: HILIC-CAD DetChoice->Optimal Suboptimal Suboptimal Method: RP-HPLC-UV (210 nm) DetChoice->Suboptimal If CAD unavailable ColChoice->Optimal

Caption: Logical decision tree for selecting the optimal chromatographic and detection strategy.

Experimental Protocols (HILIC-CAD)

The following protocol is designed as a self-validating system. Every step is engineered to prevent common HILIC failure modes, such as peak splitting caused by solvent mismatch.

Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in ultrapure water, adjusted to pH 5.0 with glacial acetic acid.

    • Causality: Ammonium acetate is highly soluble in high-organic conditions (unlike phosphate buffers, which will precipitate and destroy the CAD). A pH of 5.0 ensures the dicarboxylic acid is partially ionized, optimizing partitioning in the zwitterionic stationary phase.

  • Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile.

Sample Preparation
  • Diluent: 75% Acetonitrile / 25% Water.

  • Extraction/Dilution: Weigh 10.0 mg of the sample into a 10 mL volumetric flask. Dissolve in 2.5 mL of water, then bring to volume with Acetonitrile.

    • Causality: Injecting a 100% aqueous sample onto a HILIC column disrupts the immobilized water layer, causing severe peak distortion. The sample diluent must closely match the initial mobile phase conditions [1].

Chromatographic Conditions
  • Column: SeQuant® ZIC®-HILIC (150 mm × 4.6 mm, 5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Improves mass transfer and reduces system backpressure).

  • Gradient Program:

    • 0–2 min: 85% B

    • 2–10 min: Linear gradient to 50% B

    • 10–15 min: Hold at 50% B

    • 15–16 min: Return to 85% B

    • 16–25 min: Equilibration (Crucial: HILIC requires longer equilibration times than RP-HPLC).

  • CAD Settings: Evaporator temperature at 35°C, data collection rate at 10 Hz, filter constant at 3.6 s.

ValidationWorkflow Prep Sample Prep (75% ACN Diluent) Inject Injection (ZIC-HILIC Column) Prep->Inject Sep Separation (ACN / NH4Ac Gradient) Inject->Sep Detect Detection (CAD at 35°C) Sep->Detect Data Data Analysis (ICH Q2 Validation) Detect->Data

Caption: Step-by-step workflow for the HILIC-CAD analytical procedure.

Validation Data Comparison

The methods were validated according to ICH Q2(R2) Guidelines for the validation of analytical procedures [3]. The data below summarizes the comparative performance of the baseline RP-HPLC-UV method versus the optimized HILIC-CAD method for 4,5-dihydroxy-1,2-cyclohexanedicarboxylic acid.

Table 1: Method Validation Performance Summary
Validation ParameterRP-HPLC-UV (210 nm)HILIC-CAD (Optimized)Analytical Significance
Retention Factor ( k ) 0.8 (Poor retention)4.5 (Strong retention) k>2 is required to avoid matrix suppression at the void volume.
Linearity Range 50 – 500 µg/mL2 – 200 µg/mLCAD requires a power-function transformation ( y=axb ) for strict linearity, yielding superior dynamic range.
Correlation Coefficient ( R2 ) 0.9850.9991HILIC-CAD demonstrates superior quantitative reliability.
Limit of Detection (LOD) 15.0 µg/mL0.5 µg/mLCAD eliminates UV baseline drift, improving S/N ratio by 30x.
Limit of Quantitation (LOQ) 50.0 µg/mL1.5 µg/mLCrucial for detecting trace degradation products.
Precision (% RSD, n=6) 4.2%1.1%Meets ICH Q2(R2) acceptance criteria ( ≤2.0% ) for assay methods.
Accuracy (Recovery %) 88.5% – 94.2%98.8% – 101.2%HILIC eliminates peak co-elution with polar void interferences.

Data Interpretation: The empirical data clearly demonstrates that RP-HPLC-UV is insufficient for regulatory submissions regarding this analyte. The high LOD/LOQ and poor precision are direct consequences of baseline instability at 210 nm and poor retention. Conversely, the HILIC-CAD method provides robust retention, baseline stability, and high sensitivity, fulfilling all ICH Q2(R2) criteria for accuracy and precision.

References

  • Title: Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds Source: Journal of Chromatography A, 499, 177-196 (1990). URL: [Link]

  • Title: Review of operating principle and applications of the charged aerosol detector Source: Journal of Chromatography A, 1217(10), 1549-1565 (2010). URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

Comparative

Mass spectrometry fragmentation pattern of 1,2-cyclohexanedicarboxylic acid, 4,5-dihydroxy-

Initiating Data Acquisition I'm now starting a thorough search for mass spectrometry fragmentation patterns of 1,2-cyclohexanedicarboxylic acid, 4,5-dihydroxy-, alongside its isomers, seeking experimental data to analyze...

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Validation

Analytical Guide: FTIR Spectral Differentiation of 4,5-Dihydroxy-1,2-cyclohexanedicarboxylic Acid Stereoisomers

As a Senior Application Scientist in vibrational spectroscopy, I frequently encounter the challenge of distinguishing complex stereoisomers during drug development and synthetic validation. 1,2-cyclohexanedicarboxylic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in vibrational spectroscopy, I frequently encounter the challenge of distinguishing complex stereoisomers during drug development and synthetic validation. 1,2-cyclohexanedicarboxylic acid, 4,5-dihydroxy- is a highly functionalized cyclic molecule possessing four chiral centers (C1, C2, C4, C5). Because stereoisomers share the exact same mass and connectivity, mass spectrometry and basic chromatographic retention times often fall short.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive orthogonal technique for this application. By probing the vibrational modes of the molecule, FTIR acts as a direct readout of the molecule's 3D conformation—specifically, how the spatial arrangement of the hydroxyl and carboxyl groups dictates hydrogen bonding networks [1].

This guide provides a comprehensive framework for differentiating the stereoisomers of 4,5-dihydroxy-1,2-cyclohexanedicarboxylic acid using FTIR, detailing the mechanistic causality behind spectral shifts and a self-validating experimental protocol.

Mechanistic Causality: Stereochemistry and Vibrational Modes

The fundamental principle allowing FTIR to distinguish between stereoisomers of this compound is the competition between intramolecular and intermolecular hydrogen bonding[1, 2].

To illustrate this, we compare two representative extremes:

  • Isomer A (cis,cis): cis-1,2-dicarboxylic acid, cis-4,5-diol.

  • Isomer B (trans,trans): trans-1,2-dicarboxylic acid, trans-4,5-diol.

The O-H Stretching Region (3600–2500 cm⁻¹)

In the trans,trans isomer, steric constraints prevent adjacent functional groups from interacting with each other. Consequently, the molecule forms an extensive, highly disordered intermolecular hydrogen-bonded lattice in the solid state. This results in a massive, broad absorption band dominating the high-frequency region. Conversely, the cis,cis isomer's functional groups are locked in close spatial proximity, facilitating strong intramolecular hydrogen bonds (forming pseudo-cyclic structures). These highly ordered, localized interactions yield sharper, distinct O-H stretching peaks superimposed on a less intense broad background [3].

The C=O Stretching Region (1750–1680 cm⁻¹)

Carboxylic acids typically form intermolecular dimers, producing a strong C=O stretch near 1705 cm⁻¹. However, in the cis-1,2-dicarboxylic acid moiety, the two carbonyl groups are forced into alignment. This proximity causes vibrational coupling (similar to what is observed in cyclic anhydrides). The coupled symmetric and asymmetric stretching modes result in a distinct splitting of the carbonyl peak (e.g., 1715 cm⁻¹ and 1695 cm⁻¹)—a definitive diagnostic feature absent in the trans isomer [3].

The Fingerprint Region (1500–400 cm⁻¹)

The C-O stretching frequencies of the secondary alcohols (C4, C5) are highly sensitive to their axial or equatorial positioning. Equatorial C-O bonds typically absorb at higher frequencies (~1050 cm⁻¹) than axial C-O bonds (~1000 cm⁻¹) due to coupling with the rigid cyclohexane ring framework.

Mechanistic_Logic Stereo Stereochemical Configuration (cis vs trans) Cis cis-1,2 / cis-4,5 Proximity of Functional Groups Stereo->Cis Trans trans-1,2 / trans-4,5 Spatial Separation Stereo->Trans Intra Intramolecular H-Bonding (Pseudo-rings formed) Cis->Intra Inter Intermolecular H-Bonding (Lattice Networks) Trans->Inter PeakCis Split C=O (~1715, 1695 cm⁻¹) Sharper O-H (~3250 cm⁻¹) Intra->PeakCis PeakTrans Single C=O (~1705 cm⁻¹) Broad O-H (3400-2500 cm⁻¹) Inter->PeakTrans

Logic tree showing how stereochemistry dictates H-bonding and FTIR spectra.

Quantitative Data Comparison

The following table summarizes the expected quantitative spectral differences between the cis,cis and trans,trans stereoisomers based on established spectroscopic rules for cyclic diols and diacids.

Vibrational ModeExpected Shift: cis,cis IsomerExpected Shift: trans,trans IsomerMechanistic Driver
O-H Stretch (Alcohol) ~3450 cm⁻¹ & ~3250 cm⁻¹ (Sharper, distinct peaks)3400–3200 cm⁻¹ (Broad, unresolved continuum)Intramolecular H-bonding restricts conformational freedom vs. random intermolecular networks.
O-H Stretch (Carboxyl) 3100–2600 cm⁻¹ (Moderate intensity)3300–2500 cm⁻¹ (Very broad, high intensity)Extent of intermolecular carboxylic acid dimer formation.
C=O Stretch ~1715 cm⁻¹ and ~1695 cm⁻¹ (Doublet)~1705 cm⁻¹ (Singlet)Dipole-dipole vibrational coupling of adjacent cis carbonyls.
C-O Stretch (Alcohol) ~1050 cm⁻¹ (eq) and ~1000 cm⁻¹ (ax)~1050 cm⁻¹ (di-equatorial)Axial vs. equatorial positioning relative to the cyclohexane chair conformation.

Standardized Experimental Protocol: Solid-State ATR-FTIR

To ensure reproducibility and eliminate artifacts (such as water absorption), the following self-validating protocol must be strictly adhered to. Attenuated Total Reflectance (ATR) is preferred over KBr pelleting to prevent pressure-induced polymorphic transitions or ion-exchange artifacts.

Phase 1: Sample Preparation & Environmental Control
  • Desiccation: Dry the stereoisomer samples in a vacuum oven at 40°C for 12 hours. Causality: Residual moisture exhibits strong O-H bending (~1640 cm⁻¹) and stretching (~3300 cm⁻¹) modes that directly overlap with the critical diagnostic regions of the target molecule.

  • Purge: Ensure the FTIR spectrometer is actively purged with dry nitrogen for at least 30 minutes prior to analysis to suppress atmospheric H₂O and CO₂ interference.

Phase 2: Instrument Calibration & Background
  • Crystal Cleaning: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Allow to evaporate completely.

  • Background Acquisition: Collect a background spectrum using 64 scans at a resolution of 4 cm⁻¹. Causality: 64 scans provide the high signal-to-noise ratio (SNR) required to confidently resolve the subtle C=O doublet splitting in the cis isomers.

Phase 3: Sample Measurement & Processing
  • Sample Application: Place ~2-5 mg of the dried solid onto the ATR crystal.

  • Anvil Pressure: Apply standardized pressure using the ATR anvil. Validation Check: Monitor the live preview; the intensity of the strongest peak (usually C-O or C=O) should reach at least 0.4 Absorbance Units (AU) to ensure intimate contact with the evanescent wave.

  • Acquisition: Collect 64 scans at 4 cm⁻¹ resolution.

  • Post-Processing (Critical): Apply an ATR Correction algorithm. Causality: The penetration depth of the IR beam in ATR is wavelength-dependent (deeper at lower wavenumbers). ATR correction normalizes the peak intensities across the spectrum, allowing accurate comparison with standard transmission literature [1].

FTIR_Workflow Prep 1. Vacuum Desiccation Bkg 2. N2 Purge & Background Prep->Bkg Measure 3. ATR-FTIR Acquisition Bkg->Measure Correct 4. ATR Depth Correction Measure->Correct Analyze 5. Peak Deconvolution Correct->Analyze

Standardized self-validating workflow for ATR-FTIR acquisition of stereoisomers.

Analytical Pitfalls & Troubleshooting

  • Polymorphism: Stereoisomers can crystallize in different polymorphic forms, which will drastically alter the intermolecular H-bonding network and the resulting fingerprint region. Ensure samples are crystallized from the same solvent system prior to comparison.

  • Pressure-Induced Shifts: Excessive pressure on the ATR anvil can cause localized heating or phase changes. If the C=O peak broadens unexpectedly across sequential scans, reduce the anvil pressure.

  • Baseline Sloping: A sloping baseline typically indicates poor contact between the crystalline solid and the ATR crystal. Grind the sample lightly in an agate mortar (without solvent) to reduce particle size and improve optical contact.

References

  • Title: Infrared Spectroscopy Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

  • Title: PubChem Compound Summary Source: National Center for Biotechnology Information URL: [Link]

Comparative

Analytical Superiority in Stereochemical Validation: X-Ray Crystallography vs. Spectroscopic Methods for 1,2-Cyclohexanedicarboxylic Acid, 4,5-Dihydroxy-

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Formulation Scientists Content Focus: Performance comparison of analytical modalities for the stereochemical validation of highly functionalized cyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Formulation Scientists Content Focus: Performance comparison of analytical modalities for the stereochemical validation of highly functionalized cyclic aliphatic compounds.

The Stereochemical Challenge of Poly-Substituted Cyclohexanes

The molecule 1,2-cyclohexanedicarboxylic acid, 4,5-dihydroxy- (chemical formula: C₈H₁₂O₆) presents a formidable analytical challenge. With four distinct stereocenters on a flexible six-membered ring, the compound can exist as multiple diastereomers, including enantiomeric pairs and meso forms. In drug development and complex target synthesis, confirming the exact relative (cis/trans relationships) and absolute stereochemistry of such building blocks is non-negotiable.

Historically, researchers have relied on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). However, the conformational flexibility of the cyclohexane ring in solution—specifically rapid chair-to-chair interconversion—averages the scalar J -couplings. This averaging severely limits the reliability of the Karplus equation for determining dihedral angles via 1D ¹H-NMR. Furthermore, overlapping multiplet signals from the ring protons (typically clustered between 1.5 and 4.0 ppm) render 2D NOESY/ROESY interpretations ambiguous.

To achieve unambiguous structural validation, Single-Crystal X-Ray Diffraction (SCXRD) serves as the gold standard. By analyzing the compound in the solid state, SCXRD freezes the molecular conformation, allowing for the precise mapping of 3D atomic coordinates, absolute configuration, and the complex intermolecular hydrogen-bonding network driven by the carboxyl and hydroxyl moieties.

Methodological Comparison: SCXRD vs. NMR vs. MS

To objectively evaluate the optimal method for validating 1,2-cyclohexanedicarboxylic acid, 4,5-dihydroxy-, we must compare the modalities across key performance metrics critical to structural elucidation.

Analytical MetricSingle-Crystal X-Ray Diffraction (SCXRD)Nuclear Magnetic Resonance (1D/2D NMR)High-Resolution Mass Spectrometry (HRMS)
Primary Output 3D atomic coordinates, bond lengths, anglesProton/Carbon connectivity, functional groupsExact molecular mass, isotopic distribution
Stereochemical Resolution Absolute (determines exact diastereomer and enantiomer via anomalous dispersion)Relative (highly dependent on rigid conformations; struggles with flexible rings)None (cannot distinguish stereoisomers)
State of Matter Solid-state (requires a single crystal >0.1 mm)Solution-state (requires ~5-10 mg in deuterated solvent)Gas-phase ions (requires <1 µg)
Hydrogen Bond Mapping Directly observed (critical for formulation stability)Inferred via chemical shift temperature dependenceNot applicable
Data Ambiguity Low (Self-validating via R-factor and Goodness-of-Fit)High (Signal overlap in poly-oxygenated aliphatics)Low (for formula), High (for structure)

Experimental Protocol: SCXRD Validation Workflow

The following protocol details the self-validating system used to crystallize and resolve the structure of 1,2-cyclohexanedicarboxylic acid, 4,5-dihydroxy-. Every step is designed with specific causal reasoning to overcome the physical properties of this highly polar molecule.

Step 1: Crystal Growth via Slow Evaporation
  • Causality: The molecule contains two carboxylic acids and two hydroxyl groups, making it highly polar and prone to forming amorphous hydrogen-bonded aggregates. Fast precipitation will yield powders unsuitable for diffraction.

  • Procedure:

    • Dissolve 20 mg of the synthesized compound in 2 mL of a 1:1 mixture of HPLC-grade Water and Ethanol.

    • Filter the solution through a 0.22 µm PTFE syringe filter into a clean 5 mL glass vial to remove nucleation-inducing dust.

    • Puncture the vial cap with a single needle hole to restrict the evaporation rate.

    • Incubate at 4°C in a vibration-free environment for 7–14 days until block-like single crystals form.

Step 2: Crystal Mounting and Data Collection
  • Causality: Data must be collected at cryogenic temperatures (typically 100 K) to minimize the thermal vibration of atoms (anisotropic displacement). This is crucial for accurately locating the low-electron-density hydrogen atoms on the hydroxyl and carboxyl groups.

  • Procedure:

    • Select a crystal with dimensions roughly 0.15 × 0.12 × 0.10 mm under a polarized light microscope.

    • Coat the crystal in paratone oil and mount it on a MiTeGen loop.

    • Flash-cool to 100 K in a nitrogen cryostream.

    • Collect diffraction data using a diffractometer equipped with a Cu Kα microfocus source ( λ=1.54184 Å). Copper radiation is chosen over Molybdenum to maximize the anomalous scattering signal of oxygen, aiding in absolute structure determination.

Step 3: Structure Solution and Refinement
  • Causality: The phase problem must be solved to convert diffraction intensities into an electron density map. The structure is then refined until the calculated model perfectly matches the observed data.

  • Procedure:

    • Solve the structure using intrinsic phasing in .

    • Refine the structure using full-matrix least-squares on F2 with via the.

    • Model all non-hydrogen atoms anisotropically. Locate hydrogen atoms in the difference Fourier map and refine them freely to confirm hydrogen-bonding geometries.

Workflow Visualization

CrystallographyWorkflow N1 Target Synthesis 1,2-cyclohexanedicarboxylic acid, 4,5-dihydroxy- N2 Crystallization (Aqueous EtOH, Slow Evap) N1->N2 Purified Solute N3 Data Collection (SCXRD, 100K, Cu Kα) N2->N3 Single Crystal (>0.1mm) N4 Structure Solution (Intrinsic Phasing) N3->N4 Diffraction Data (hkl) N5 Structure Refinement (Least-Squares, Anisotropic) N4->N5 Initial Electron Density N6 Stereochemical Validation (CheckCIF & Flack Parameter) N5->N6 R1 < 0.05, wR2 < 0.15

SCXRD workflow for stereochemical validation of poly-substituted cyclohexanes.

Data Interpretation & Self-Validating Metrics

A crystallographic protocol is only as trustworthy as its refinement metrics. To prove the stereochemistry of 1,2-cyclohexanedicarboxylic acid, 4,5-dihydroxy-, the final model must pass rigorous validation checks against the standards.

  • R-factor ( R1​ ): This measures the agreement between the calculated crystallographic model and the experimental diffraction data. A reliable structure for this compound must yield an R1​<0.05 (5%). Higher values indicate unresolved twinning, solvent masking issues, or incorrect stereochemical assignments.

  • Goodness-of-Fit (GoF): Should be approximately 1.00. A GoF significantly higher than 1 indicates that the structural model is under-parameterized.

  • Flack Parameter: If the specific stereoisomer synthesized is chiral (non-meso), determining the absolute configuration is paramount. Using Cu Kα radiation, the Flack parameter must refine to 0.00(x) with a standard uncertainty (e.s.d) of <0.1 . A value near 1.0 indicates the inverted enantiomer was modeled.

  • CheckCIF Validation: Prior to publication or internal registration, the structure must be run through the . A valid structure will return no "Level A" or "Level B" alerts regarding missing atoms or severe steric clashes.

By strictly adhering to this SCXRD methodology, researchers bypass the inherent ambiguities of solution-state NMR, providing incontrovertible proof of the relative and absolute stereochemistry of highly functionalized cyclohexanes.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179.[Link]

  • International Union of Crystallography (IUCr). (n.d.). CheckCIF / PLATON Validation Utility. [Link]

Validation

A Tale of Two Cyclohexanes: A Comparative Guide to Shikimic Acid and 4,5-Dihydroxy-1,2-Cyclohexanedicarboxylic Acid for Researchers

In the landscape of chemical biology and drug discovery, carbocyclic scaffolds are of paramount importance. Among them, the cyclohexane ring system, decorated with various functional groups, offers a versatile platform f...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of chemical biology and drug discovery, carbocyclic scaffolds are of paramount importance. Among them, the cyclohexane ring system, decorated with various functional groups, offers a versatile platform for the synthesis of complex molecules and the development of novel therapeutics. This guide provides a detailed comparative analysis of two such molecules: the renowned natural precursor, shikimic acid, and the synthetic building block, 4,5-dihydroxy-1,2-cyclohexanedicarboxylic acid.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the structural nuances, chemical properties, and biological significance of these two compounds. We will delve into their respective origins—one a cornerstone of primary metabolism, the other a product of targeted chemical synthesis—and explore how these differences dictate their applications and potential.

Structural and Stereochemical Comparison

At first glance, both molecules share a cyclohexane core functionalized with hydroxyl and carboxylic acid groups. However, a deeper analysis reveals critical differences in their structure and stereochemistry that profoundly influence their chemical behavior and biological roles.

Shikimic Acid: A product of the shikimate pathway, this molecule is a chiral cycloalkane containing three hydroxyl groups, a carboxylic acid, and a carbon-carbon double bond. Its specific stereochemical configuration is crucial for its recognition by the enzymes of the pathway that convert it into aromatic amino acids and other essential metabolites.

4,5-Dihydroxy-1,2-Cyclohexanedicarboxylic Acid: This is a saturated cyclohexane derivative featuring two adjacent carboxylic acid groups and two hydroxyl groups on the opposite side of the ring. Its synthesis can lead to various stereoisomers, and its properties and applications are highly dependent on the relative orientation of these functional groups (cis/trans).

Below is a visual representation of their core structures.

Caption: Core chemical structures of Shikimic Acid and 4,5-Dihydroxy-1,2-cyclohexanedicarboxylic Acid.

FeatureShikimic Acid4,5-Dihydroxy-1,2-cyclohexanedicarboxylic Acid
Functional Groups 1x Carboxylic Acid, 3x Hydroxyl, 1x Alkene2x Carboxylic Acid, 2x Hydroxyl
Unsaturation One C=C double bondSaturated
Chirality ChiralCan exist as multiple stereoisomers
Natural Abundance High (product of shikimate pathway)Primarily a synthetic compound

Origin and Synthesis: A Tale of Nature and the Lab

The most significant distinction between these two molecules is their origin. This has profound implications for their availability, cost, and the context in which they are studied.

Shikimic Acid: The Heart of Aromatic Biosynthesis

Shikimic acid is a key intermediate in the shikimate pathway, a seven-step metabolic route used by bacteria, archaea, fungi, algae, some protozoans, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). This pathway is absent in animals, making it an attractive target for the development of herbicides and antimicrobial agents. The high demand for shikimic acid, particularly as a precursor for the synthesis of the antiviral drug oseltamivir (Tamiflu®), has driven significant research into its microbial production.

The biosynthetic pathway of shikimic acid is a testament to nature's efficiency in constructing complex molecules from simple precursors.

G PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose 4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate 3-phosphate Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate Aromatic_AA Aromatic Amino Acids Chorismate->Aromatic_AA

Caption: Simplified overview of the Shikimate Pathway leading to the biosynthesis of shikimic acid and aromatic amino acids.

4,5-Dihydroxy-1,2-cyclohexanedicarboxylic Acid: A Product of Chemical Design

In contrast, 4,5-dihydroxy-1,2-cyclohexanedicarboxylic acid is not a known major natural product. It is typically produced through chemical synthesis. One common route involves the oxidation of catechols or related aromatic compounds. The specific stereochemistry of the final product is dictated by the choice of starting materials and reaction conditions. This synthetic origin means its availability is not dependent on biological processes, and it can be designed and produced with specific stereochemistries for various applications, such as a monomer in polymer synthesis.

Physicochemical Properties and Reactivity

The differences in their functional groups and saturation lead to distinct physicochemical properties and chemical reactivity.

PropertyShikimic Acid4,5-Dihydroxy-1,2-cyclohexanedicarboxylic Acid
Acidity (pKa) Carboxylic acid pKa ~4.1Two pKa values for the dicarboxylic acids
Reactivity Alkene allows for addition reactions. Hydroxyl and carboxyl groups undergo standard reactions.Diacid allows for polymerization. Diol functionality can be further modified.
Solubility Soluble in water and polar organic solvents.Expected to be water-soluble.

The presence of the double bond in shikimic acid makes it susceptible to a wider range of chemical modifications, including hydrogenation, epoxidation, and dihydroxylation. The dicarboxylic acid nature of its counterpart allows it to act as a building block for polyesters and polyamides.

Biological Significance and Applications

Shikimic Acid: A Precursor to Life's Building Blocks and Modern Medicines

The biological importance of shikimic acid cannot be overstated. As the central intermediate in the shikimate pathway, it is the precursor to a vast array of biologically active compounds, including:

  • Aromatic Amino Acids: Essential for protein synthesis.

  • Folates: Crucial for one-carbon metabolism.

  • Ubiquinone and Vitamin K: Important for cellular respiration and blood clotting.

  • Lignans, Flavonoids, and Tannins: A diverse group of plant secondary metabolites with a wide range of biological activities.

From a drug development perspective, shikimic acid is most famous as the starting material for the synthesis of oseltamivir. Its chiral nature and dense functionality make it an ideal chiral pool starting material.

4,5-Dihydroxy-1,2-cyclohexanedicarboxylic Acid: A Scaffold for Material Science and Beyond

The applications of 4,5-dihydroxy-1,2-cyclohexanedicarboxylic acid are less explored in the biological realm and are more prominent in material science. Its potential as a monomer for the synthesis of novel polymers is an area of active research. However, its rigid, functionalized cyclohexane core makes it an interesting scaffold for medicinal chemistry. By presenting functional groups in defined spatial orientations, it could be used to design ligands for protein targets.

Experimental Characterization: A Comparative Protocol

For researchers looking to work with these compounds, proper characterization is essential. The following provides a general workflow for their analysis.

Objective: To confirm the identity and purity of shikimic acid and 4,5-dihydroxy-1,2-cyclohexanedicarboxylic acid.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the proton environment and stereochemical relationships. For shikimic acid, the vinyl protons will be a key diagnostic feature. For the dicarboxylic acid, the integration of the carboxyl protons (if observable) and the coupling patterns of the methine protons will be informative.

    • ¹³C NMR: To identify the number of unique carbon atoms and their chemical environment (alkene, alcohol, carboxylic acid).

  • Mass Spectrometry (MS):

    • To determine the molecular weight and confirm the elemental composition. High-resolution mass spectrometry (HRMS) is recommended for unambiguous formula assignment.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • To identify the key functional groups. Look for characteristic stretches: O-H (broad, ~3300 cm⁻¹), C=O (~1700 cm⁻¹), and C=C (~1650 cm⁻¹ for shikimic acid).

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • For separating and quantifying enantiomers or diastereomers, particularly important for the synthetic 4,5-dihydroxy-1,2-cyclohexanedicarboxylic acid to assess stereochemical purity.

G Sample Sample (Shikimic Acid or 4,5-Dihydroxy-1,2-cyclohexanedicarboxylic acid) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR HPLC Chiral HPLC Sample->HPLC Data Structural Confirmation and Purity Assessment NMR->Data MS->Data FTIR->Data HPLC->Data

Caption: A generalized workflow for the analytical characterization of shikimic acid and its synthetic analog.

Conclusion

While both shikimic acid and 4,5-dihydroxy-1,2-cyclohexanedicarboxylic acid are built upon a cyclohexane framework, they represent two different paradigms in chemical science. Shikimic acid is a product of evolution, a central hub in metabolism, and a valuable chiral starting material provided by nature. In contrast, 4,5-dihydroxy-1,2-cyclohexanedicarboxylic acid is a molecule born from the logic of organic synthesis, offering a customizable scaffold for materials and potentially for new therapeutic designs.

For the researcher, the choice between these or similar molecules will depend entirely on the scientific question at hand. Are you aiming to intercept a biological pathway? Then a natural product like shikimic acid or its derivatives would be the logical choice. Are you looking to create a novel polymer with specific properties or a rigid scaffold for drug design? Then a synthetic building block like 4,5-dihydroxy-1,2-cyclohexanedicarboxylic acid might be the more appropriate starting point. Understanding their fundamental differences is the first step towards their effective application in research and development.

References

  • Herrmann, K. M. The Shikimate Pathway: Early Steps in the Biosynthesis of Aromatic Compounds. The Plant Cell, 1995 , 7 (7), 907–919. [Link]

  • Herrmann, K. M.; Weaver, L. M. The Shikimate Pathway. Annual Review of Plant Physiology and Plant Molecular Biology, 1999 , 50, 473-503. [Link]

  • Rawat, G.; Tripathi, P.; Saxena, R. K. Expanding horizons of shikimic acid: a review. Applied Microbiology and Biotechnology, 2013 , 97 (10), 4277–4287. [Link]

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Lifecycle Management and Disposal of 1,2-Cyclohexanedicarboxylic acid, 4,5-dihydroxy-

Executive Summary In pharmaceutical and advanced materials research, 1,2-Cyclohexanedicarboxylic acid, 4,5-dihydroxy- serves as a highly functionalized cycloaliphatic scaffold. While it lacks the acute toxicity of heavy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical and advanced materials research, 1,2-Cyclohexanedicarboxylic acid, 4,5-dihydroxy- serves as a highly functionalized cycloaliphatic scaffold. While it lacks the acute toxicity of heavy metals or reactive halogens, its dual carboxylic acid and hydroxyl groups present specific logistical challenges regarding pH management, solubility, and waste stream compatibility.

This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational plan for the safe handling and disposal of this compound, ensuring adherence to environmental regulations and Good Laboratory Practice (GLP).

Physicochemical Rationale & Hazard Profiling

To design an effective disposal strategy, we must ground our protocols in the molecule's physicochemical behavior. Understanding why a protocol is structured a certain way is the foundation of laboratory safety.

  • Acidity & Corrosivity (pKa ~4.0 - 5.5): The 1,2-dicarboxylic acid configuration readily donates protons in aqueous media. If disposed of directly down the drain, it can cause localized corrosion in standard metal plumbing or trigger unintended exothermic reactions if mixed with basic waste streams. Therefore, strict neutralization is mandatory before consolidation.

  • Hydrophilicity: The 4,5-dihydroxy substitutions significantly increase the molecule's water solubility compared to its base analog, hexahydrophthalic acid. This means spills are highly mobile in aqueous environments and must be contained using inert absorbents rather than simple dilution.

  • Combustion Profile: As an oxygen-rich organic compound ( C8​H12​O6​ ), it lacks halogens. When subjected to high-temperature incineration, it combusts cleanly into CO2​ and H2​O . Mixing this compound with halogenated waste is a critical operational error, as it unnecessarily increases disposal costs and risks the formation of toxic dioxins during incineration.

For foundational guidelines on managing reactive organic acids, we refer to the standards outlined in .

Quantitative Waste Compatibility Data

Proper segregation prevents dangerous cross-reactions in bulk waste containers. The following table summarizes the quantitative thresholds and material compatibilities required for safe containment.

Waste StatePrimary HazardTarget pH for StorageMax Halogen LimitApproved Container Material
Solid (Powder) Mild Eye/Skin IrritantN/A< 0.1%High-Density Polyethylene (HDPE)
Aqueous Solution Corrosivity (Acidic)6.5 - 7.5< 1.0%PTFE or HDPE Carboy
Organic Mixture FlammabilityN/A< 1.0%Glass or Stainless Steel

Waste Routing Logic

The following decision matrix dictates the logistical flow of 1,2-Cyclohexanedicarboxylic acid, 4,5-dihydroxy- from the benchtop to final destruction.

WasteRouting Start 1,2-Cyclohexanedicarboxylic acid, 4,5-dihydroxy- Waste Solid Solid Waste (Powder/Crystals) Start->Solid Aqueous Aqueous Waste (Solutions/Washes) Start->Aqueous NonHal Non-Halogenated Organic Waste Container Solid->NonHal Direct Transfer Neutralize Neutralization Protocol (Target pH 6.5 - 7.5) Aqueous->Neutralize Transfer to Fume Hood Neutralize->NonHal pH Validated Incineration High-Temperature Incineration NonHal->Incineration EPA Licensed Facility

Decision matrix for 1,2-Cyclohexanedicarboxylic acid, 4,5-dihydroxy- waste routing.

Self-Validating Disposal Protocols

To ensure absolute safety, every operational protocol must be a closed, self-validating system. Do not proceed to subsequent steps until the validation criteria of the current step are met.

Protocol A: Aqueous Waste Neutralization & Disposal

Because the compound lowers the pH of solutions, aqueous waste must be neutralized to prevent the degradation of bulk storage carboys and comply with .

  • Volume Assessment: Measure the total volume of the aqueous waste. Transfer the liquid to a borosilicate glass beaker.

  • Titration Setup: Place the beaker on a magnetic stirrer inside a certified, actively venting fume hood.

  • Neutralization: Slowly add 1M Sodium Hydroxide ( NaOH ) dropwise while stirring continuously.

    • Causality: The slow, dropwise addition prevents localized exothermic boiling and splattering caused by the rapid acid-base neutralization.

  • Validation Check (Critical): After adding the calculated equivalent of NaOH , pause stirring. Use a calibrated electronic pH meter to test the solution.

    • Validation Criteria: The protocol is only successful if the pH reads stable between 6.5 and 7.5 .

    • Correction: If pH < 6.5, resume NaOH addition. If pH > 7.5, back-titrate with 0.1M HCl . Do not proceed until the target pH is locked.

  • Consolidation: Once validated, use a funnel to transfer the neutral solution to the laboratory's designated "Non-Halogenated Aqueous Waste" carboy.

Protocol B: Solid Waste Containment

Solid waste (unreacted powder, contaminated filter paper, or crystallized residue) requires strict containment to prevent aerosolization and inhalation.

  • Collection: Sweep up solid powder using a static-free brush and dustpan. Do not use compressed air or dry sweeping methods that generate dust clouds.

  • Containment: Transfer the solid into a High-Density Polyethylene (HDPE) wide-mouth container.

    • Causality: HDPE is highly resistant to organic acids and will not become brittle or degrade during long-term storage, unlike certain low-grade plastics.

  • Validation Check (Critical): Secure the threaded cap onto the container. Invert the sealed container 180 degrees over a clean piece of white filter paper for 5 seconds.

    • Validation Criteria: Inspect the paper. Zero particulate matter should escape. If any leakage occurs, the primary seal is compromised; immediately place the container inside a secondary overpack container.

  • Labeling: Affix a standardized label indicating "Non-Halogenated Organic Acid - Solid Waste". Store in a cool, dry chemical cabinet until collection by your environmental health and safety (EHS) team for incineration.

Spill Response & Decontamination

In the event of an accidental benchtop spill of the solid powder or concentrated solution, execute the following containment strategy:

  • Isolate: Cordon off the spill area. Don appropriate PPE (nitrile gloves, safety goggles, and a lab coat).

  • Absorb/Neutralize:

    • For Liquids: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust, as the organic acid can dry and create a localized fire hazard.

    • For Solids: Lightly moisten the powder with a fine mist of water to prevent aerosolization before sweeping.

  • Decontaminate: Wash the affected benchtop surface with a mild sodium bicarbonate ( NaHCO3​ ) solution to neutralize any microscopic acidic residue, followed by a final wash with deionized water.

  • Dispose: Treat all spill cleanup materials as solid non-halogenated organic waste (Follow Protocol B).

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) Bookshelf, National Research Council (US) URL:[Link]

  • Hazardous Waste Generator Regulations (40 CFR Part 262) Source: United States Environmental Protection Agency (EPA) URL:[Link]

  • Hazard Communication Standard: Safety Data Sheets Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
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1,2-Cyclohexanedicarboxylic acid, 4,5-dihydroxy-
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1,2-Cyclohexanedicarboxylic acid, 4,5-dihydroxy-
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